molecular formula C9H5ClO2S B096205 5-Chloro-benzo[b]thiophene-3-carboxylic acid CAS No. 16361-24-3

5-Chloro-benzo[b]thiophene-3-carboxylic acid

Numéro de catalogue: B096205
Numéro CAS: 16361-24-3
Poids moléculaire: 212.65 g/mol
Clé InChI: RTBIQTHYQWFIAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Chloro-benzo[b]thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C9H5ClO2S and its molecular weight is 212.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-benzo[b]thiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-benzo[b]thiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-chloro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBIQTHYQWFIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383225
Record name 5-Chloro-benzo[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16361-24-3
Record name 5-Chloro-benzo[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-benzo[b]thiophene-3-carboxylic acid CAS 16361-24-3 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16361-24-3

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-benzo[b]thiophene-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its physicochemical properties, outlines a plausible synthetic route, and explores its potential biological activities, with a particular focus on the role of the broader benzo[b]thiophene scaffold as an inhibitor of the RhoA/ROCK signaling pathway, a critical regulator of cancer progression.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of key technical data and experimental methodologies.

Physicochemical Properties

PropertyValueReference
CAS Number 16361-24-3[4][5][6]
Molecular Formula C₉H₅ClO₂S[5]
Molecular Weight 212.65 g/mol [5]
Appearance White powder[4]
Melting Point 286 °C[7]
Boiling Point Data not available
Solubility Data not available
Purity Typically ≥97%[8]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for 5-Chloro-benzo[b]thiophene-3-carboxylic acid is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established methods for analogous benzothiophene derivatives. The following protocol is a representative example adapted from general procedures for the synthesis of benzo[b]thiophene-3-carboxylic esters followed by hydrolysis.

Plausible Synthetic Route

A potential two-step synthesis involves an initial palladium-catalyzed oxidative cyclization and alkoxycarbonylation to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 5-Chloro-benzo[b]thiophene-3-carboxylate (Intermediate)

This procedure is adapted from a general method for the synthesis of benzo[b]thiophene-3-carboxylic esters.

Materials:

  • Ethyl 2-((4-chlorophenyl)ethynyl)benzenethiolate (starting material)

  • Palladium(II) iodide (PdI₂)

  • Potassium iodide (KI)

  • Ethanol (EtOH), reagent grade

  • Carbon monoxide (CO) gas

  • Pressurized reaction vessel (autoclave)

Procedure:

  • A high-pressure autoclave is charged with palladium(II) iodide (0.05 mol eq.), potassium iodide (2.5 mol eq.), and a solution of ethyl 2-((4-chlorophenyl)ethynyl)benzenethiolate (1.0 mol eq.) in ethanol.

  • The autoclave is sealed and pressurized with carbon monoxide (30-40 atm) and air.

  • The reaction mixture is stirred and heated to 80-100 °C for 24 hours.

  • After cooling to room temperature, the vessel is carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield ethyl 5-chloro-benzo[b]thiophene-3-carboxylate.

Experimental Protocol: Hydrolysis to 5-Chloro-benzo[b]thiophene-3-carboxylic acid

This procedure is adapted from a general method for the hydrolysis of benzo[b]thiophene esters.[9]

Materials:

  • Ethyl 5-chloro-benzo[b]thiophene-3-carboxylate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The ethyl 5-chloro-benzo[b]thiophene-3-carboxylate is dissolved in ethanol.

  • A solution of sodium hydroxide (2.0 eq.) is added to the mixture.

  • The solution is stirred at room temperature overnight.

  • The ethanol is removed under reduced pressure.

  • The residue is diluted with water and acidified with hydrochloric acid until a precipitate forms.

  • The precipitate is extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 5-Chloro-benzo[b]thiophene-3-carboxylic acid.

Biological Activity and Signaling Pathways

The benzo[b]thiophene scaffold is a key structural motif in many biologically active compounds.[10][11] Derivatives of benzo[b]thiophene-3-carboxylic acid, in particular, have been investigated for their potential as anticancer agents.[10][11] A significant area of this research focuses on the inhibition of the RhoA/ROCK signaling pathway.[1][2][3]

The RhoA/ROCK Signaling Pathway in Cancer

The RhoA/ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is frequently dysregulated in cancer, contributing to increased cell proliferation, migration, and invasion.[1][2][3] Overexpression of RhoA has been observed in numerous tumor types and is often associated with a poor prognosis.[1] Inhibition of this pathway is therefore a promising strategy for cancer therapy.[2][12] The key components of this pathway are illustrated in the diagram below.

RhoA_ROCK_Pathway cluster_activation Activation cluster_downstream Downstream Effects cluster_cellular_response Cellular Response cluster_inhibition Therapeutic Inhibition GPCR GPCR GEFs GEFs GPCR->GEFs Ligand Binding RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Binds & Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates & Activates MLCP MLC Phosphatase ROCK->MLCP Phosphorylates & Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inhibits MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates Actin Actin Filament Stabilization Cofilin->Actin Promotes Depolymerization Contraction Actomyosin Contraction MLC->Contraction Phosphorylation Leads to Metastasis Increased Cell Motility & Invasion Actin->Metastasis Contraction->Metastasis Benzothiophene Benzo[b]thiophene Inhibitors Benzothiophene->ROCK Inhibits

Caption: The RhoA/ROCK signaling pathway and its role in cancer metastasis.

Experimental Workflow: Anticancer Drug Screening

A general workflow for screening compounds like 5-Chloro-benzo[b]thiophene-3-carboxylic acid for anticancer activity is depicted below. This process typically involves a series of in vitro assays to determine cytotoxicity and mechanism of action, followed by in vivo studies to assess efficacy and safety in a biological system.[13][14][15]

Drug_Screening_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation start Compound Library (e.g., Benzothiophene Derivatives) cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat Cells with Varying Compound Concentrations cell_culture->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability ic50 Determine IC₅₀ Value viability->ic50 migration Migration/Invasion Assay ic50->migration apoptosis Apoptosis Assay (e.g., Flow Cytometry) ic50->apoptosis western_blot Western Blot for Pathway Proteins (e.g., p-MLC, ROCK) ic50->western_blot animal_model Animal Model (e.g., Xenograft) western_blot->animal_model dosing Administer Compound to Animals animal_model->dosing tumor_growth Monitor Tumor Growth dosing->tumor_growth toxicology Assess Toxicity dosing->toxicology

Caption: A generalized workflow for anticancer drug screening.

Conclusion

5-Chloro-benzo[b]thiophene-3-carboxylic acid is a valuable compound for further investigation in the field of medicinal chemistry. Its structural similarity to known inhibitors of the RhoA/ROCK pathway suggests its potential as a lead compound for the development of novel anticancer therapeutics. The data and protocols presented in this guide provide a foundation for future research and development efforts centered on this and related benzo[b]thiophene derivatives. Further studies are warranted to fully elucidate its biological activity, mechanism of action, and therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-benzo[b]thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-benzo[b]thiophene-3-carboxylic acid is a heterocyclic organic compound belonging to the benzothiophene class. The benzothiophene scaffold is a key structural motif in numerous biologically active molecules and pharmaceutical agents. Its derivatives have shown a wide range of activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Chloro-benzo[b]thiophene-3-carboxylic acid, detailed experimental protocols for their determination, and an exploration of a relevant biological signaling pathway where its derivatives have shown potential.

Core Physicochemical Properties

While specific experimental data for 5-Chloro-benzo[b]thiophene-3-carboxylic acid is not extensively reported in publicly available literature, its basic properties and predicted values are summarized below. The subsequent sections provide detailed experimental protocols that can be employed to determine these properties empirically.

Table 1: Summary of Physicochemical Data for 5-Chloro-benzo[b]thiophene-3-carboxylic acid

PropertyValueSource/Method
IUPAC Name 5-chloro-1-benzothiophene-3-carboxylic acid-
CAS Number 16361-24-3[3][4]
Molecular Formula C₉H₅ClO₂S[4]
Molecular Weight 212.65 g/mol [4]
Appearance White powder[3]
Melting Point Data not availableSee Protocol 1
Boiling Point Data not available-
pKa Data not availableSee Protocol 2
Solubility Data not available-
LogP Data not availableSee Protocol 3

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of key physicochemical properties of organic compounds like 5-Chloro-benzo[b]thiophene-3-carboxylic acid.

Protocol 1: Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range. This protocol describes the capillary method using a Thiele tube or a digital melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered 5-Chloro-benzo[b]thiophene-3-carboxylic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. The assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The Thiele tube is heated gently and slowly at the side arm. The shape of the tube allows for the circulation of the oil by convection, ensuring uniform heating.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquef समय (the disappearance of the last solid particle) are recorded. This range is the melting point of the sample.

  • Apparatus Setup (Digital Melting Point Apparatus): The prepared capillary tube is inserted into the heating block of the apparatus. The heating rate is set (a rapid scan to find an approximate range, followed by a slower scan of 1-2 °C/min for an accurate reading). The start and end of the melting process are observed through a magnifying lens, and the corresponding temperatures are recorded.

Workflow for Melting Point Determination

G Melting Point Determination Workflow A Finely powder the dry sample B Pack sample into a capillary tube A->B C Place in melting point apparatus B->C D Heat the sample slowly C->D E Record the temperature range of melting D->E

Caption: Workflow for determining the melting point of a solid organic compound.

Protocol 2: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the acid is 50% ionized. Potentiometric titration is a highly accurate method for determining pKa.

Methodology:

  • Solution Preparation: A precise weight of 5-Chloro-benzo[b]thiophene-3-carboxylic acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in water is low) to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize before each reading.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of the steepest slope on the curve. The pKa is determined from the pH at the half-equivalence point.

Protocol 3: Determination of LogP by Shake-Flask Method

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. The logarithm of this value, logP, is a key indicator of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.

Methodology:

  • Solvent Saturation: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known amount of 5-Chloro-benzo[b]thiophene-3-carboxylic acid is dissolved in one of the pre-saturated solvents (usually the one in which it is more soluble).

  • Partitioning: A measured volume of the solution is placed in a separatory funnel with a measured volume of the other pre-saturated solvent. The funnel is then shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis of the Parent Compound: Benzothiophene-3-carboxylic acid

Reaction Scheme (for the parent compound):

  • Friedel-Crafts Acylation: Benzothiophene is reacted with trichloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane. This reaction introduces a trichloroacetyl group at the 3-position of the benzothiophene ring.

  • Hydrolysis: The resulting 3-(trichloroacetyl)benzothiophene is then subjected to basic hydrolysis (e.g., using sodium hydroxide), which converts the trichloroacetyl group into a carboxylic acid group, yielding benzothiophene-3-carboxylic acid.

General Synthesis Workflow

G Synthesis of Benzothiophene-3-carboxylic Acid Start Benzothiophene Intermediate 3-(Trichloroacetyl)benzothiophene Start->Intermediate Friedel-Crafts Acylation Reagent1 Trichloroacetyl chloride, AlCl3 Reagent1->Intermediate Product Benzothiophene-3-carboxylic acid Intermediate->Product Hydrolysis Reagent2 Base (e.g., NaOH) Reagent2->Product

Caption: A general workflow for the synthesis of benzothiophene-3-carboxylic acid.

Potential Biological Activity and Signaling Pathway

Direct biological activity data for 5-Chloro-benzo[b]thiophene-3-carboxylic acid is not prominent in the reviewed literature. However, structurally related compounds, specifically derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide, have been synthesized and evaluated as anticancer agents that target the RhoA/ROCK signaling pathway.[7][8][9] This pathway is crucial in regulating cell shape, motility, and proliferation, and its dysregulation is implicated in cancer progression and metastasis.[10][11]

The Rho-associated coiled-coil containing protein kinase (ROCK) is a downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway plays a significant role in actin cytoskeleton dynamics, cell adhesion, and migration. Inhibition of this pathway can lead to a reduction in cancer cell proliferation, invasion, and metastasis, making it an attractive target for cancer therapy.[11][12]

RhoA/ROCK Signaling Pathway

G Simplified RhoA/ROCK Signaling Pathway GPCR GPCRs / Growth Factor Receptors RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activation RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation MLC_P Phosphorylated Myosin Light Chain (MLC-P) ROCK->MLC_P Phosphorylation Actin_Stress_Fibers Actin Stress Fiber Formation MLC_P->Actin_Stress_Fibers Cell_Contraction Cell Contraction & Motility Actin_Stress_Fibers->Cell_Contraction Inhibitor Benzo[b]thiophene Derivatives (Potential Inhibitors) Inhibitor->RhoA_GTP Inhibition

Caption: A simplified diagram of the RhoA/ROCK signaling pathway and potential inhibition by benzo[b]thiophene derivatives.

Conclusion

5-Chloro-benzo[b]thiophene-3-carboxylic acid is a compound with potential for further investigation in medicinal chemistry and drug development, given the established biological activities of the benzothiophene scaffold. This technical guide has provided the foundational physicochemical information available for this compound and has outlined detailed, standard experimental protocols for the empirical determination of its key properties. Furthermore, by examining the biological activity of structurally related compounds, a relevant signaling pathway, the RhoA/ROCK pathway, has been identified as a potential target. This information serves as a valuable resource for researchers and scientists in their efforts to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds.

References

A Technical Guide to the Spectral Analysis of 5-Chloro-benzo[b]thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Chloro-benzo[b]thiophene-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to serve as a valuable resource for researchers in identifying and characterizing this compound.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Chloro-benzo[b]thiophene-3-carboxylic acid. These predictions are derived from the known spectral properties of related compounds, including 6-chlorobenzo[b]thiophene-2-carboxylic acid, 5-chlorobenzo[b]thiophene-3-acetic acid, and other substituted benzothiophenes.

¹H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~13.5Singlet (broad)--COOH
~8.4Singlet-H2
~8.2Doublet~2.0H4
~8.0Doublet~8.7H7
~7.6Doublet of Doublets~8.7, ~2.0H6
¹³C NMR (Carbon-13) Spectral Data (Predicted)

Solvent: DMSO-d₆ Reference: DMSO-d₆ at 39.52 ppm

Chemical Shift (δ) (ppm)Assignment
~164C=O (Carboxylic Acid)
~141C7a
~138C3a
~133C5
~130C3
~129C2
~127C6
~125C4
~123C7
IR (Infrared) Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600MediumC=C stretch (Aromatic)
~1450MediumC-H bend (Aromatic)
~1300MediumC-O stretch
~820StrongC-H out-of-plane bend
~770StrongC-Cl stretch
MS (Mass Spectrometry) Data (Predicted)
m/zRelative IntensityAssignment
212/214High[M]⁺ (Molecular Ion, chlorine isotopes)
195/197Medium[M-OH]⁺
167Medium[M-COOH]⁺
132Medium[M-COOH-Cl]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized for the analysis of aromatic carboxylic acids and can be adapted for 5-Chloro-benzo[b]thiophene-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

    • Typical parameters include a spectral width of 0-200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. The choice of solvent will depend on the ionization method.

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce a prominent molecular ion peak. Electron impact (EI) can also be used, which would provide more fragmentation information.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the exact mass and elemental composition.

Visualizations

The following diagrams illustrate the general workflow for the spectral analysis of 5-Chloro-benzo[b]thiophene-3-carboxylic acid.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample of 5-Chloro-benzo[b]thiophene-3-carboxylic acid NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H and ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure_Elucidation_Logic Start Unknown Compound IR_Analysis IR Analysis Start->IR_Analysis NMR_Analysis NMR Analysis Start->NMR_Analysis MS_Analysis MS Analysis Start->MS_Analysis Structure_Hypothesis Propose Structure IR_Analysis->Structure_Hypothesis Identifies -COOH, Ar-Cl NMR_Analysis->Structure_Hypothesis Determines Proton/Carbon Framework MS_Analysis->Structure_Hypothesis Confirms Molecular Weight Final_Structure Confirmed Structure: 5-Chloro-benzo[b]thiophene- 3-carboxylic acid Structure_Hypothesis->Final_Structure Consistent Data

An In-Depth Technical Guide to 5-Chloro-benzo[b]thiophene-3-carboxylic acid: Molecular Structure, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-benzo[b]thiophene-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid bicyclic core, composed of a benzene ring fused to a thiophene ring, substituted with a chlorine atom and a carboxylic acid group, provides a versatile scaffold for the design of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic profile of 5-Chloro-benzo[b]thiophene-3-carboxylic acid. Furthermore, it delves into its emerging role as a modulator of critical cellular signaling pathways, with a particular focus on its potential as an inhibitor of the RhoA/ROCK pathway, a key regulator of cellular contraction, motility, and proliferation. Detailed experimental protocols for the synthesis of related structures and relevant biological assays are also presented to facilitate further research and drug development efforts in this area.

Molecular Structure and Chemical Properties

5-Chloro-benzo[b]thiophene-3-carboxylic acid possesses a planar, aromatic structure. The electron-withdrawing nature of the chlorine atom at the 5-position and the carboxylic acid group at the 3-position significantly influences the electron density distribution within the benzothiophene ring system, thereby modulating its chemical reactivity and biological interactions.

Physicochemical Data

A summary of the key physicochemical properties of 5-Chloro-benzo[b]thiophene-3-carboxylic acid is presented in Table 1.

PropertyValueReference
CAS Number 16361-24-3[1]
Molecular Formula C₉H₅ClO₂S[1]
Molecular Weight 212.65 g/mol [1]
Appearance Solid (form varies)General knowledge
Melting Point Data not available for the specific compound; related compounds have melting points in the range of 200-270 °C.General knowledge
Boiling Point Data not available
Solubility Soluble in organic solvents such as DMSO and DMF; limited solubility in water.General knowledge

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene core. The chemical shifts and coupling constants of these protons are influenced by the positions of the chloro and carboxyl substituents. The proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbon-13 NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position (δ > 165 ppm). The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the chlorine atom and the electronic effects of the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Chloro-benzo[b]thiophene-3-carboxylic acid is expected to exhibit characteristic absorption bands for its functional groups. A very broad O-H stretching band from the carboxylic acid dimer is anticipated in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will likely appear as a strong band around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in their typical regions.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and other characteristic cleavages of the benzothiophene ring.

Synthesis

Biological Activity and Signaling Pathways

Derivatives of benzo[b]thiophene-3-carboxylic acid have been investigated for a range of biological activities, including antimicrobial and anticancer properties. A notable area of research is their potential to inhibit the RhoA/ROCK signaling pathway.

The RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton and is involved in numerous cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction. Dysregulation of this pathway is implicated in various diseases, including cancer, cardiovascular disease, and fibrosis.

The pathway is initiated by the activation of the small GTPase RhoA. In its active, GTP-bound state, RhoA binds to and activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, phosphorylates several substrates, most notably Myosin Light Chain (MLC) and the Myosin Light Chain Phosphatase (MLCP) regulatory subunit (MYPT1). Phosphorylation of MLC promotes the interaction of actin and myosin, leading to increased cellular contractility and the formation of stress fibers. Concurrently, ROCK-mediated phosphorylation of MYPT1 inhibits the activity of MLCP, further augmenting the levels of phosphorylated MLC.

RhoA_ROCK_Pathway extracellular_signal Extracellular Signals (e.g., LPA, S1P) gpcr GPCR extracellular_signal->gpcr binds rho_gef RhoGEF gpcr->rho_gef activates rhoa_gdp RhoA-GDP (Inactive) rho_gef->rhoa_gdp activates rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp GTP rhoa_gtp->rhoa_gdp GDP rock ROCK rhoa_gtp->rock activates mlcp MLC Phosphatase (MLCP) rock->mlcp inhibits mlc Myosin Light Chain (MLC) rock->mlc phosphorylates p_mlc Phospho-MLC (p-MLC) mlcp->p_mlc dephosphorylates mlc->p_mlc actin_myosin Actin-Myosin Interaction p_mlc->actin_myosin promotes cellular_responses Cellular Responses (Contraction, Migration, Proliferation) actin_myosin->cellular_responses inhibitor 5-Chloro-benzo[b]thiophene -3-carboxylic acid (and derivatives) inhibitor->rock inhibits

Figure 1: The RhoA/ROCK Signaling Pathway and its inhibition.

Experimental Protocols

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis of benzo[b]thiophene derivatives and their subsequent biological evaluation as RhoA/ROCK pathway inhibitors.

Experimental_Workflow synthesis Synthesis of Benzo[b]thiophene Carboxylic Acid Derivatives purification Purification and Characterization (Chromatography, NMR, MS, IR) synthesis->purification treatment Treatment with Compounds purification->treatment cell_culture Cell Culture (e.g., Cancer cell lines) cell_culture->treatment rhoa_assay RhoA Activity Assay treatment->rhoa_assay western_blot Western Blot for p-MLC treatment->western_blot migration_assay Cell Migration/Invasion Assay treatment->migration_assay proliferation_assay Cell Proliferation Assay treatment->proliferation_assay data_analysis Data Analysis and Structure-Activity Relationship (SAR) rhoa_assay->data_analysis western_blot->data_analysis migration_assay->data_analysis proliferation_assay->data_analysis

Figure 2: General experimental workflow.

Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

This protocol describes the detection of phosphorylated MLC in cell lysates by Western blotting to assess the inhibitory activity of compounds on the RhoA/ROCK pathway.

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with various concentrations of 5-Chloro-benzo[b]thiophene-3-carboxylic acid derivatives or a vehicle control for a specified time.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated MLC (p-MLC) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total MLC or a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software. The ratio of p-MLC to total MLC is calculated to determine the extent of inhibition.

Conclusion

5-Chloro-benzo[b]thiophene-3-carboxylic acid represents a promising scaffold for the development of novel therapeutics, particularly those targeting the RhoA/ROCK signaling pathway. Its chemical tractability allows for the synthesis of diverse libraries of derivatives for structure-activity relationship studies. The in-depth understanding of its molecular structure, properties, and biological targets, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to explore its full therapeutic potential. Further investigation into the specific synthesis of this compound and comprehensive spectroscopic analysis is warranted to accelerate its journey from a promising chemical entity to a potential clinical candidate.

References

In Silico Modeling of 5-Chloro-benzo[b]thiophene-3-carboxylic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This technical guide provides a comprehensive overview of an in silico modeling workflow for investigating the potential interactions of 5-Chloro-benzo[b]thiophene-3-carboxylic acid with a plausible biological target. Drawing from research on structurally similar compounds, this document outlines a systematic approach from target identification to the analysis of simulated molecular interactions.

Introduction

5-Chloro-benzo[b]thiophene-3-carboxylic acid is a sulfur-containing heterocyclic compound. While direct experimental data on its biological targets are limited, derivatives of benzo[b]thiophene-3-carboxylic acid have shown promise as anticancer and antimicrobial agents.[1][2][3] Notably, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been identified as potential inhibitors of the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation, migration, and invasion.[1][4][5] This guide, therefore, outlines a hypothetical in silico study of 5-Chloro-benzo[b]thiophene-3-carboxylic acid targeting the RhoA protein, a key component of this pathway.

The following sections will detail the proposed in silico workflow, present hypothetical data in a structured format, provide detailed experimental protocols for the computational methods employed, and include visualizations of the key processes.

Proposed In Silico Modeling Workflow

The in silico investigation of 5-Chloro-benzo[b]thiophene-3-carboxylic acid's interaction with a target protein like RhoA can be systematically approached through a multi-step computational workflow. This process, from initial preparation to detailed interaction analysis, is designed to predict the binding affinity and mode of interaction of the small molecule with its target.

workflow cluster_prep Preparation cluster_docking Docking cluster_simulation Simulation cluster_analysis Analysis ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->docking md_simulation Molecular Dynamics Simulation docking->md_simulation binding_analysis Binding Free Energy Calculation md_simulation->binding_analysis interaction_analysis Interaction Analysis md_simulation->interaction_analysis rho_pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects GPCR GPCRs GEF GEFs GPCR->GEF RTK RTKs RTK->GEF RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_P MLC Phosphorylation ROCK->MLC_P Actin Actin Cytoskeleton Reorganization ROCK->Actin GEF->RhoA_GDP Activates GAP GAPs GAP->RhoA_GTP Inactivates Cell_Motility Cell Motility MLC_P->Cell_Motility Actin->Cell_Motility

References

An In-depth Technical Guide to 5-Chloro-benzo[b]thiophene-3-carboxylic Acid Derivatives and their Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-benzo[b]thiophene-3-carboxylic acid and its derivatives, focusing on their synthesis, chemical properties, biological activities, and therapeutic potential. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Core Structure: 5-Chloro-benzo[b]thiophene-3-carboxylic Acid

5-Chloro-benzo[b]thiophene-3-carboxylic acid serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, making them promising candidates for the development of novel therapeutics.

Chemical Properties:

PropertyValue
IUPAC Name 5-chloro-1-benzothiophene-3-carboxylic acid
CAS Number 16361-24-3
Molecular Formula C₉H₅ClO₂S
Molecular Weight 212.65 g/mol
Appearance White powder[1]
Purity Typically ≥99%[1]

Synthesis of the Core Structure and Derivatives

The synthesis of the 5-Chloro-benzo[b]thiophene-3-carboxylic acid core can be achieved through various synthetic routes, often involving cyclization reactions. A common approach involves the reaction of a substituted thiophenol with an appropriate three-carbon synthon.

Microwave-assisted synthesis has been shown to be an efficient method for the rapid generation of 3-aminobenzo[b]thiophene derivatives, which can be further modified.[2][3] For instance, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base under microwave irradiation provides quick access to these key intermediates.[2][3]

Biological Activities and Therapeutic Potential

Derivatives of 5-Chloro-benzo[b]thiophene-3-carboxylic acid have exhibited a broad spectrum of pharmacological activities.[4] These include:

  • Anticancer Activity: This is one of the most promising areas of research for this class of compounds. Derivatives have shown potent activity against various cancer cell lines.[5][6][7]

  • Antimicrobial Activity: Several derivatives have demonstrated significant antibacterial and antifungal properties.[8][9]

  • Anti-inflammatory Activity: The benzothiophene scaffold is known to be a pharmacophore for anti-inflammatory agents.[10]

  • Kinase Inhibition: Certain derivatives have been identified as potent inhibitors of various kinases, which are key targets in cancer and inflammatory diseases.[2]

Quantitative Biological Data

The following tables summarize the reported biological activities of various 5-Chloro-benzo[b]thiophene-3-carboxylic acid derivatives and related structures.

Table 1: Anticancer Activity of Benzo[b]thiophene-3-carboxylic Acid 1,1-Dioxide Derivatives against MDA-MB-231 and MCF-7 Breast Cancer Cell Lines [5][7]

Compound IDR Group (at position 3)MDA-MB-231 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
b1 -NH-(CH₂)₂-phenyl>50>50
b2 -NH-(CH₂)₃-phenyl28.335.1
b3 -NH-CH(CH₃)-phenyl15.822.4
b19 -NH-(4-fluorophenyl)2.53.1

Table 2: Antimicrobial Activity of Tetrahydrobenzothiophene Derivatives [11]

Compound IDE. coli MIC (µM)S. aureus MIC (µM)Salmonella MIC (µM)
3a MeH1.482.961.48
3b Me2-Iodo0.731.460.73
3i Me5-Chloro-2-fluoro1.152.301.15
3k Et2-Iodo0.541.080.54

Mechanism of Action: Targeting the RhoA/ROCK Signaling Pathway

Recent studies have elucidated that some benzo[b]thiophene-3-carboxylic acid derivatives exert their anticancer effects by targeting the RhoA/ROCK signaling pathway.[5][6][7] This pathway plays a critical role in cell proliferation, migration, and invasion, which are key processes in cancer metastasis.[5][6] Inhibition of this pathway by these compounds leads to the suppression of cancer cell motility and the induction of apoptosis.[5][6][7]

Below is a diagram illustrating the RhoA/ROCK signaling pathway and the point of inhibition by these derivatives.

RhoA_ROCK_Pathway Ligand Growth Factors, Cytokines GPCR GPCR Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDP ROCK ROCK RhoA_GTP->ROCK MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_P MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Inhibitor 5-Chloro-benzo[b]thiophene -3-carboxylic acid derivatives Inhibitor->ROCK MLC_p Phospho-MLC MLC_P->MLC_p MLC->MLC_p Actin Actin Cytoskeleton Reorganization MLC_p->Actin Cell_Effects Cell Proliferation, Migration, Invasion Actin->Cell_Effects

Caption: The RhoA/ROCK signaling pathway and inhibition point.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are standard protocols for key experiments used in the evaluation of 5-Chloro-benzo[b]thiophene-3-carboxylic acid derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[1][2][6][10][12]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete culture medium

  • 5-Chloro-benzo[b]thiophene-3-carboxylic acid derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

In Vitro Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of the compounds on cancer cell migration.[13][14]

Materials:

  • 24-well Transwell chambers (8 µm pore size)

  • Serum-free medium

  • Complete medium (containing fetal bovine serum as a chemoattractant)

  • Test compounds

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Procedure:

  • Pre-coat the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin) if required.

  • Resuspend cancer cells in serum-free medium containing the test compound at various concentrations.

  • Add the cell suspension to the upper chamber of the Transwell insert.

  • Add complete medium to the lower chamber.

  • Incubate for 12-24 hours.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the migrated cells with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis for RhoA/ROCK Pathway Proteins

This technique is used to determine the effect of the compounds on the expression and phosphorylation status of key proteins in the RhoA/ROCK signaling pathway.[3][5][8][15][16]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RhoA, anti-ROCK, anti-phospho-MLC, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of 5-Chloro-benzo[b]thiophene-3-carboxylic acid derivatives as potential anticancer agents.

Experimental_Workflow Start Start: Library of 5-Chloro-benzo[b]thiophene -3-carboxylic acid derivatives Screening Primary Screening: Cell Viability Assay (MTT) on various cancer cell lines Start->Screening Hit_ID Hit Identification: Selection of compounds with potent cytotoxic activity Screening->Hit_ID Secondary_Assays Secondary Assays: - Cell Migration Assay - Cell Invasion Assay - Apoptosis Assay Hit_ID->Secondary_Assays Active Compounds Lead_Opt Lead Optimization: Structure-Activity Relationship (SAR) studies to improve potency and pharmacokinetic properties Hit_ID->Lead_Opt Inactive/Less Active Compounds (feedback loop) MoA Mechanism of Action Studies: Western Blot for RhoA/ROCK pathway proteins Secondary_Assays->MoA MoA->Lead_Opt In_Vivo In Vivo Studies: Evaluation of efficacy and toxicity in animal models MoA->In_Vivo Promising Leads Lead_Opt->Screening End End: Preclinical Candidate Selection In_Vivo->End

Caption: A typical workflow for anticancer drug discovery.

This technical guide provides a solid foundation for researchers and drug development professionals working with 5-Chloro-benzo[b]thiophene-3-carboxylic acid derivatives. The provided data and protocols can aid in the design of new experiments and the advancement of this promising class of compounds towards clinical applications.

References

A Pharmacological Review of Benzothiophene Derivatives: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiophene, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, represents a privileged scaffold in medicinal chemistry.[1] Its structural versatility and ability to interact with various biological targets have led to the development of numerous derivatives with a broad spectrum of pharmacological activities.[2] Marketed drugs such as the anti-inflammatory agent Zileuton , the selective estrogen receptor modulator (SERM) Raloxifene , and the antifungal Sertaconazole underscore the therapeutic significance of the benzothiophene core.[1] This document provides an in-depth technical overview of the pharmacological profile of benzothiophene derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity

Benzothiophene derivatives have emerged as promising candidates for cancer therapy, primarily through their interaction with key targets like estrogen receptors and protein kinases.[2][3][4]

Mechanism of Action: Estrogen Receptor Modulation

A significant class of anticancer benzothiophenes acts as Selective Estrogen Receptor Modulators (SERMs).[5] Raloxifene, for instance, is used in the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1][5] These compounds exert tissue-specific effects, acting as estrogen antagonists in breast tissue while exhibiting agonist activity in bone.[5]

Recently, efforts have focused on developing selective estrogen receptor covalent antagonists (SERCAs) to overcome endocrine resistance in ER+ breast cancers.[6] Novel 6-OH-benzothiophene derivatives have been designed to covalently bind to the cysteine residue (Cys530) in the ERα ligand-binding domain, leading to potent and sustained antagonism.[6]

SERM_Mechanism Simplified Signaling Pathway of Estrogen Receptor (ER) Modulation cluster_EC Extracellular Space cluster_Cyto Cytoplasm cluster_Nuc Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds SERM Benzothiophene SERM (e.g., Raloxifene) SERM->ER Binds ER_active Active ER Dimer (Conformation 1) ER->ER_active Estrogen-induced dimerization ER_inactive Inactive ER Dimer (Conformation 2) ER->ER_inactive SERM-induced dimerization ERE Estrogen Response Element (on DNA) ER_active->ERE Binds to DNA ER_inactive->ERE Binds to DNA Coactivator Co-activators ERE->Coactivator Recruits Corepressor Co-repressors ERE->Corepressor Recruits Proliferation Gene Transcription (Cell Proliferation) Coactivator->Proliferation Activates NoProliferation Transcription Blocked Corepressor->NoProliferation Blocks

Caption: Mechanism of Benzothiophene SERMs vs. Estrogen.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of representative benzothiophene derivatives against various cancer cell lines.

Compound IDCancer Cell LineAssay TypePotency (GI₅₀ / IC₅₀)Reference
19d (SERCA) MCF-7 (ER+)Proliferation Assay0.11 µM (IC₅₀)[6]
Raloxifene MCF-7 (ER+)Proliferation Assay0.25 µM (IC₅₀)[6]
Acrylonitrile Derivative 1 NCI-60 PanelGrowth Inhibition10–100 nM (GI₅₀)[1]
Acrylonitrile Derivative 2 NCI-60 PanelGrowth Inhibition10–100 nM (GI₅₀)[1]
Acrylonitrile Derivative 3 NCI-60 PanelGrowth Inhibition10–100 nM (GI₅₀)[1]
  • GI₅₀: 50% Growth Inhibition concentration.

  • IC₅₀: 50% Inhibitory Concentration.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, cells are treated with various concentrations of the benzothiophene derivatives (e.g., from 0.01 to 100 µM) dissolved in DMSO and diluted in culture medium. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Many benzothiophene derivatives exhibit significant activity against a range of bacterial and fungal pathogens.[3][7] Their mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) or the zone of inhibition in diffusion assays.

Compound IDTarget MicroorganismAssay TypePotency (MIC µg/mL or Zone of Inhibition mm)Reference
3b Staphylococcus aureusCup-plate diffusionModerate to good activity[8]
3d Escherichia coliCup-plate diffusionModerate to good activity[8]
12E S. aureus ATCC 25923Disk diffusionHigh activity[7]
12J S. aureus ATCC 25923Disk diffusionHigh activity[7]
10 Candida albicans ATCC 10231Disk diffusionPotential antifungal agent[7]
12K C. albicans ATCC 10231Disk diffusionPotential antifungal agent[7]
Standard (Chloramphenicol) S. aureus, E. coliCup-plate diffusionStandard reference[8]
Standard (Fluconazole) C. albicansCup-plate diffusionStandard reference[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disk Diffusion)

This protocol outlines a common method for screening the antimicrobial properties of newly synthesized compounds.[7]

Antimicrobial_Workflow General Workflow for Antimicrobial Screening A Prepare Mueller-Hinton Agar Plates B Inoculate Agar Surface with Microbial Suspension (e.g., 0.5 McFarland standard) A->B C Impregnate Sterile Paper Discs with Benzothiophene Compounds (known concentration) B->C D Place Discs on Inoculated Agar Surface C->D E Incubate Plates (e.g., 37°C for 24h for bacteria, 25°C for 48h for fungi) D->E F Measure Diameter of the Zone of Inhibition (mm) E->F G Data Analysis & Comparison (vs. Positive/Negative Controls) F->G

Caption: Agar Disk Diffusion Method Workflow.
  • Medium Preparation: Mueller-Hinton agar is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) is prepared to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: The surface of the agar plates is uniformly swabbed with the prepared inoculum.

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMF or DMSO). A solvent control disk and a standard antibiotic disk (e.g., Chloramphenicol) are also applied.[8]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.[7][8]

Other Pharmacological Activities

The benzothiophene scaffold is associated with a wide array of other biological activities, highlighting its versatility in drug design.[1][2]

  • Anti-inflammatory: Zileuton, a 5-lipoxygenase inhibitor, is used to treat asthma.[1][4] Other derivatives show potential by inhibiting leukotriene synthesis.[3]

  • Antidiabetic: Some derivatives act as Peroxisome Proliferator-Activated Receptor (PPARα or γ) activators, which can improve insulin resistance.[3][9]

  • Anticonvulsant: Certain benzothiophene compounds have demonstrated anticonvulsant properties in preclinical models.[1][3]

  • Antioxidant: Derivatives have been identified with high antioxidant capacities, in some cases surpassing the activity of the standard reference Trolox.[7]

  • Anthelmintic: Studies using the earthworm model (Pheritima posthuma) have shown that some N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide derivatives possess significant anthelmintic activity.[10]

Conclusion

The benzothiophene nucleus is a cornerstone of modern medicinal chemistry, yielding compounds with diverse and potent pharmacological activities. Its derivatives have found success as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications. The continued exploration of this scaffold, guided by detailed structure-activity relationship studies and mechanism-of-action investigations, holds immense promise for the discovery of novel and more effective therapeutic agents. This guide provides a foundational understanding for professionals engaged in the rational design and development of next-generation benzothiophene-based drugs.

References

Methodological & Application

Synthesis of 5-Chloro-benzo[b]thiophene-3-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 5-Chloro-benzo[b]thiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the preparation of 5-chlorobenzo[b]thiophene, followed by Vilsmeier-Haack formylation to introduce a formyl group at the 3-position, and concluding with the oxidation of the resulting aldehyde to the target carboxylic acid.

Experimental Protocols

The synthesis is divided into three main stages:

Step 1: Synthesis of 5-Chlorobenzo[b]thiophene

This initial step involves the construction of the core 5-chlorinated benzothiophene ring system. A common and effective method starts from the commercially available 4-chlorothiophenol.

Protocol:

A solution of 4-chlorothiophenol is reacted with chloroacetaldehyde dimethyl acetal in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA). The reaction mixture is heated to promote cyclization and aromatization to form the 5-chlorobenzo[b]thiophene.

Reagent/SolventMolar Ratio (to 4-chlorothiophenol)Key Reaction Parameters
4-Chlorothiophenol1.0Starting Material
Chloroacetaldehyde dimethyl acetal1.1Alkylating and cyclizing agent
Polyphosphoric acid (PPA)ExcessCatalyst and solvent
Temperature 80-100 °CPromotes cyclization
Reaction Time 2-4 hoursMonitored by TLC
Work-up Quenching with ice-water, extractionIsolation of crude product
Purification Column chromatographySilica gel, hexane/ethyl acetate
Typical Yield 60-70%-

Step 2: Vilsmeier-Haack Formylation of 5-Chlorobenzo[b]thiophene

The second step introduces a formyl group (-CHO) at the C3 position of the benzothiophene ring system via an electrophilic substitution reaction. The Vilsmeier-Haack reaction is a classic and efficient method for this transformation on electron-rich heterocycles.

Protocol:

To a solution of 5-chlorobenzo[b]thiophene in a suitable solvent such as N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at low temperature. The reaction mixture is then warmed and stirred to allow for the formation of the Vilsmeier reagent and subsequent formylation. The reaction is quenched by the addition of an aqueous sodium acetate solution.

Reagent/SolventMolar Ratio (to 5-chlorobenzo[b]thiophene)Key Reaction Parameters
5-Chlorobenzo[b]thiophene1.0Starting Material
N,N-Dimethylformamide (DMF)Solvent and reagent-
Phosphorus oxychloride (POCl₃)1.5Forms Vilsmeier reagent
Temperature 0 °C to room temperatureControlled addition
Reaction Time 2-6 hoursMonitored by TLC
Work-up Quenching with aq. NaOAc, extractionIsolation of crude product
Purification Recrystallization or column chromatographyEthanol or silica gel
Typical Yield 70-80%-

Step 3: Oxidation of 5-Chloro-benzo[b]thiophene-3-carbaldehyde

The final step involves the oxidation of the aldehyde functional group to a carboxylic acid. The Pinnick oxidation is a mild and selective method that is well-suited for this transformation, especially for substrates containing other sensitive functional groups.

Protocol:

5-Chloro-benzo[b]thiophene-3-carbaldehyde is dissolved in a mixture of tert-butanol and water. To this solution, 2-methyl-2-butene is added as a scavenger for the hypochlorite byproduct. An aqueous solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) is then added, and the reaction is stirred at room temperature until the aldehyde is consumed.

Reagent/SolventMolar Ratio (to aldehyde)Key Reaction Parameters
5-Chloro-benzo[b]thiophene-3-carbaldehyde1.0Starting Material
Sodium chlorite (NaClO₂)1.5Oxidizing agent
Sodium dihydrogen phosphate (NaH₂PO₄)1.5Buffer
2-Methyl-2-butene2.0Hypochlorite scavenger
tert-Butanol/WaterSolvent system-
Temperature Room temperatureMild conditions
Reaction Time 4-12 hoursMonitored by TLC
Work-up Acidification, extractionIsolation of crude product
Purification RecrystallizationSuitable solvent (e.g., ethanol/water)
Typical Yield 85-95%-

Data Presentation

StepProductStarting MaterialReagentsTypical Yield (%)
15-Chlorobenzo[b]thiophene4-ChlorothiophenolChloroacetaldehyde dimethyl acetal, PPA60-70
25-Chloro-benzo[b]thiophene-3-carbaldehyde5-Chlorobenzo[b]thiopheneDMF, POCl₃70-80
35-Chloro-benzo[b]thiophene-3-carboxylic acid5-Chloro-benzo[b]thiophene-3-carbaldehydeNaClO₂, NaH₂PO₄, 2-methyl-2-butene85-95

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 5-Chlorobenzo[b]thiophene cluster_step2 Step 2: Vilsmeier-Haack Formylation cluster_step3 Step 3: Pinnick Oxidation start 4-Chlorothiophenol reagents1 Chloroacetaldehyde dimethyl acetal, PPA product1 5-Chlorobenzo[b]thiophene reagents1->product1 Cyclization (80-100 °C, 2-4h) reagents2 DMF, POCl3 product2 5-Chloro-benzo[b]thiophene-3-carbaldehyde reagents2->product2 Formylation (0 °C to RT, 2-6h) reagents3 NaClO2, NaH2PO4 2-methyl-2-butene final_product 5-Chloro-benzo[b]thiophene-3-carboxylic acid reagents3->final_product Oxidation (RT, 4-12h)

Caption: Synthetic workflow for 5-Chloro-benzo[b]thiophene-3-carboxylic acid.

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzo[b]thiophene scaffolds are privileged structures in medicinal chemistry, forming the core of various kinase inhibitors and other biologically active compounds.[1][2] Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and reproducible alternative for the construction of these important heterocyclic systems.[3][4][5] This document provides detailed protocols and application notes for the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes, enabling researchers to accelerate drug discovery and development programs.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds, including 2-aminothiophenes via the Gewald reaction.[6][7][8][9] Key advantages include:

  • Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using microwave synthesis.[1][3]

  • Improved Yields: Microwave heating can lead to higher product yields and purity by minimizing the formation of byproducts.[5][7]

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise temperature and pressure control, leading to highly reproducible results.[10]

  • Green Chemistry: MAOS can be more energy-efficient and often allows for the use of less solvent, aligning with the principles of green chemistry.[4][11]

General Workflow for Microwave-Assisted Synthesis

The general workflow for the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds is depicted below. This process involves the preparation of the reaction mixture, microwave irradiation under controlled conditions, and subsequent product isolation and purification.

Microwave-Assisted Synthesis Workflow cluster_prep Reaction Preparation cluster_mw Microwave Irradiation cluster_workup Product Isolation cluster_analysis Analysis & Purification reagents Combine Reactants: - 2-Halobenzonitrile - Methyl Thioglycolate - Triethylamine - DMSO mw_reactor Microwave Reactor (e.g., Biotage Initiator, CEM Discover) reagents->mw_reactor Load into vial reagents->mw_reactor mw_conditions Set Parameters: - Temperature (e.g., 130 °C) - Hold Time (e.g., 10-15 min) - Power Modulation cooling Cool to Room Temperature mw_reactor->cooling precipitation Pour into Ice-Water cooling->precipitation filtration Collect Solid by Filtration precipitation->filtration washing Wash with Water filtration->washing drying Dry in vacuo washing->drying analysis Characterization (NMR, MS, etc.) drying->analysis

Caption: General workflow for the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Methyl 3-Aminobenzo[b]thiophene-2-carboxylates

This protocol is adapted from a procedure for the rapid synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles.[1][2][12]

Materials:

  • Substituted 2-halobenzonitrile (1.0 equiv.)

  • Methyl thioglycolate (1.05 equiv.)

  • Triethylamine (3.1 equiv.)

  • Dry Dimethyl sulfoxide (DMSO) (to make a 2 M solution)

  • Microwave reactor (e.g., Biotage Initiator 2.5 EXP EU or CEM Discover)

  • Microwave process vials with appropriate septa and caps[10]

  • Magnetic stir bar

  • Ice-water bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a dedicated microwave process vial equipped with a magnetic stir bar, add the substituted 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.).[1]

  • Add a sufficient volume of dry DMSO to achieve a 2 M concentration of the limiting reagent.

  • Seal the vial tightly with a septum and aluminum crimp cap.[10]

  • Place the sealed vial into the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for the specified hold time (see Table 1) by modulating the initial microwave power.[1][2]

  • After the irradiation is complete, allow the reaction vial to cool to room temperature (approximately 50 °C) using a stream of compressed air.[10]

  • Once cooled, carefully open the vial and pour the reaction mixture into ice-water.

  • A solid precipitate should form. Collect the solid by vacuum filtration.

  • Wash the collected solid with water and dry it in a vacuum oven to yield the desired 3-aminobenzo[b]thiophene product.[1]

Data Presentation

The following table summarizes the results for the synthesis of various methyl 3-aminobenzo[b]thiophene-2-carboxylates using the microwave-assisted protocol.

Starting Material (2-Halobenzonitrile) Product Microwave Time (min) Yield (%) Reference
5-Bromo-2-fluorobenzonitrileMethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate1096[1]
2-Fluoro-5-nitrobenzonitrileMethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate1194[1]
5-Chloro-2-fluorobenzonitrileMethyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate1091[1]
2-Fluoro-6-(trifluoromethyl)benzonitrileMethyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate1580[1]
2-Fluoro-5-phenylbenzonitrileMethyl 3-amino-5-phenylbenzo[b]thiophene-2-carboxylate1091[1]
2-FluorobenzonitrileMethyl 3-aminobenzo[b]thiophene-2-carboxylate1085[1]
2-Fluoro-5-(trifluoromethyl)benzonitrileMethyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate1058[1]

Signaling Pathway and Logical Relationships

The synthesis of 3-aminobenzo[b]thiophenes can be considered a key step in the development of kinase inhibitors. The following diagram illustrates the logical relationship from the synthesis of the scaffold to its potential application.

Drug Discovery Pathway cluster_synthesis Synthesis cluster_development Drug Development cluster_application Application start Starting Materials (2-Halobenzonitrile, etc.) mw_synthesis Microwave-Assisted Synthesis start->mw_synthesis scaffold 3-Aminobenzo[b]thiophene Scaffold mw_synthesis->scaffold elaboration Further Elaboration & Functionalization scaffold->elaboration inhibitor Kinase Inhibitor Candidate elaboration->inhibitor bio_testing Biological Testing inhibitor->bio_testing clinical_dev Preclinical & Clinical Development bio_testing->clinical_dev

Caption: Logical pathway from scaffold synthesis to drug development.

Conclusion

The microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds provides a powerful and efficient method for accessing these valuable building blocks in drug discovery.[1][2] The protocols and data presented herein offer a clear guide for researchers to implement this technology in their own laboratories, thereby accelerating the development of novel therapeutics. The significant reduction in reaction times and high yields make MAOS an attractive approach for the rapid generation of compound libraries for high-throughput screening.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzothiophene Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiophene scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and electronic properties. The development of efficient and versatile synthetic methods to access functionalized benzothiophenes is therefore of significant interest. Palladium-catalyzed cross-coupling and cyclization reactions have emerged as powerful tools for the construction of the benzothiophene core with high regioselectivity and functional group tolerance.

This document provides detailed application notes and experimental protocols for two prominent palladium-catalyzed methods for the synthesis of benzothiophene carboxylates: a direct carbonylative cyclization of 2-(methylthio)phenylacetylenes and a Heck coupling-based approach.

Method 1: Palladium Iodide-Catalyzed Carbonylative Cyclization

This method provides a direct route to benzothiophene-3-carboxylic esters from readily available 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol. The reaction is catalyzed by a simple palladium iodide/potassium iodide system under aerobic conditions.[1][2]

Reaction Principle

The proposed mechanism involves an oxidative cyclization followed by deprotection and alkoxycarbonylation, catalyzed by a PdI2/KI system. This process efficiently constructs the benzothiophene core and introduces a carboxylate group at the 3-position in a single operation.

Experimental Protocol

General Procedure for the Synthesis of Benzothiophene-3-carboxylic Esters: [1]

  • Reaction Setup: A 250 mL stainless-steel autoclave is charged with palladium(II) iodide (PdI2, 5.4 mg, 0.015 mmol), potassium iodide (KI, 125 mg, 0.75 mmol), and the corresponding 2-(methylthio)phenylacetylene substrate (0.30 mmol) in the desired alcohol (ROH, 15 mL).

  • Pressurization: The autoclave is sealed and, while stirring, pressurized with carbon monoxide (CO) to 32 atm and then with air to a total pressure of 40 atm.

  • Reaction: The reaction mixture is heated to 80 °C and stirred for 24 hours.

  • Work-up: After cooling the autoclave to room temperature and carefully venting the gases, the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to afford the desired benzothiophene-3-carboxylic ester.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields for the synthesis of various benzothiophene-3-carboxylic esters using the described protocol.[2]

EntryR¹ SubstituentR² SubstituentProductYield (%)
1PhenylHMethyl 2-phenylbenzo[b]thiophene-3-carboxylate80
24-MethylphenylHMethyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate76
34-BromophenylHMethyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate83
4Thiophen-3-ylHMethyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate70
5Cyclohex-1-en-1-ylHMethyl 2-(cyclohex-1-en-1-yl)benzo[b]thiophene-3-carboxylate79
6H5-MethylMethyl 5-methyl-2-phenylbenzo[b]thiophene-3-carboxylate61
7H5-FluoroMethyl 5-fluoro-2-phenylbenzo[b]thiophene-3-carboxylate74
8H6-FluoroMethyl 6-fluoro-2-phenylbenzo[b]thiophene-3-carboxylate74

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product prep1 Charge Autoclave: - PdI2 - KI - 2-(Methylthio)phenylacetylene - Alcohol react1 Seal Autoclave prep1->react1 react2 Pressurize: - 32 atm CO - 40 atm Total (with Air) react1->react2 react3 Heat to 80°C and Stir for 24h react2->react3 workup1 Cool and Vent react3->workup1 workup2 Concentrate workup1->workup2 workup3 Column Chromatography workup2->workup3 product Benzothiophene-3-carboxylic Ester workup3->product

Caption: Workflow for Carbonylative Cyclization.

Method 2: Synthesis via Heck Coupling

The Heck reaction is a versatile method for carbon-carbon bond formation and can be adapted for the synthesis of benzothiophenes. This can be achieved through intramolecular cyclization or by constructing the benzothiophene core through intermolecular couplings followed by a subsequent cyclization step.

Application Note: Twofold Heck Reaction and Electrocyclization

A strategy for synthesizing substituted benzothiophene dicarboxylates involves a twofold Heck reaction of 2,3-dibromothiophene with acrylates, followed by a thermal 6π-electrocyclization.[3][4]

Experimental Protocol

Step 1: Twofold Heck Reaction of 2,3-Dibromothiophene [3]

  • Reaction Setup: To a dried Schlenk tube, add 2,3-dibromothiophene (1.0 equiv), the corresponding acrylate (2.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a phosphine ligand such as SPhos or XPhos (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent and Base: Add a suitable solvent (e.g., dioxane) and a base (e.g., K₂CO₃, 2.5 equiv).

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 100 °C) for the required time (e.g., 12-24 hours), monitoring by TLC.

  • Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude 2,3-di(alkenyl)thiophene by column chromatography.

Step 2: 6π-Electrocyclization and Dehydrogenation [3]

  • Reaction Setup: A solution of the 2,3-di(alkenyl)thiophene in a high-boiling solvent (e.g., xylene) is placed in a pressure tube.

  • Thermal Cyclization: The solution is heated at a high temperature (e.g., 200 °C) for 24 hours.

  • Dehydrogenation: After cooling, palladium on carbon (Pd/C, 10 mol%) is added, and the mixture is heated again at 200 °C for 48 hours under an argon atmosphere.

  • Work-up and Purification: The cooled reaction mixture is filtered, the filtrate is concentrated, and the residue is purified by column chromatography to yield the benzothiophene dicarboxylate.

Data Presentation: Exemplary Yields

The following table presents representative yields for the synthesis of benzothiophene-5,6-dicarboxylates.[3]

EntryAcrylate EsterProductYield (%)
1Methyl acrylateDimethyl benzo[b]thiophene-5,6-dicarboxylate75
2Ethyl acrylateDiethyl benzo[b]thiophene-5,6-dicarboxylate80
3Isobutyl acrylateDiisobutyl benzo[b]thiophene-5,6-dicarboxylate78

Logical Relationship Diagram

G cluster_start Starting Materials cluster_step1 Step 1: Heck Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization/Dehydrogenation cluster_product Final Product start1 2,3-Dibromothiophene heck Twofold Heck Reaction (Pd(OAc)2, Ligand, Base) start1->heck start2 Acrylate start2->heck inter 2,3-Di(alkenyl)thiophene heck->inter cyclo 6π-Electrocyclization (Heat) + Dehydrogenation (Pd/C) inter->cyclo product Benzothiophene Dicarboxylate cyclo->product

References

Application Notes and Protocols for High-Throughput Screening of 5-Chloro-benzo[b]thiophene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-Chloro-benzo[b]thiophene-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] The versatility of the benzo[b]thiophene nucleus allows for extensive chemical modification, leading to the development of compounds with therapeutic potential in oncology, infectious diseases, and inflammatory conditions.[2] High-throughput screening (HTS) is a critical methodology for efficiently interrogating large libraries of these derivatives to identify promising lead compounds for further drug development.[2] This document provides detailed application notes and protocols for the high-throughput screening of 5-Chloro-benzo[b]thiophene-3-carboxylic acid derivatives, with a focus on identifying novel kinase and RhoA/ROCK pathway inhibitors, as well as compounds with antibacterial activity.

Therapeutic Potential and Biological Targets

Derivatives of the benzo[b]thiophene scaffold have been investigated for a multitude of biological activities, making them attractive candidates for drug discovery programs.

  • Anticancer Activity: Many benzo[b]thiophene derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][2] Their mechanisms of action often involve the inhibition of protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of many cancers.[3]

  • RhoA/ROCK Pathway Inhibition: Recent studies have highlighted the potential of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of the RhoA/ROCK signaling pathway.[5][6][7] This pathway plays a crucial role in tumor growth and metastasis, making it a viable target for anticancer therapies.[5][7]

  • Antibacterial Activity: The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents. The benzo[b]thiophene scaffold has been successfully incorporated into compounds with broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

High-Throughput Screening Workflow

A generalized workflow for the high-throughput screening of a library of 5-Chloro-benzo[b]thiophene-3-carboxylic acid derivatives is depicted below. This process begins with assay development and plate preparation, followed by the HTS execution, and culminates in data analysis to identify "hit" compounds.

HTS_Workflow cluster_prep Preparation cluster_hts Execution cluster_analysis Analysis Compound_Library Compound Library (5-Chloro-benzo[b]thiophene-3-carboxylic acid derivatives) Plate_Preparation Assay Plate Preparation (384-well) Compound_Library->Plate_Preparation Assay_Development Assay Development & Miniaturization Assay_Development->Plate_Preparation Dispensing Automated Reagent & Compound Dispensing Plate_Preparation->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Normalization, Z'-factor) Data_Acquisition->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Hit_Confirmation Hit Confirmation & Dose-Response Hit_Identification->Hit_Confirmation

Caption: High-Throughput Screening (HTS) Workflow.

Data Presentation

The following tables summarize the biological activities of representative benzo[b]thiophene derivatives from screening assays.

Table 1: Kinase Inhibition Activity

Compound IDTarget KinaseIC50 (µM)Assay FormatReference
Dasatinib Src-HTRF[3]
Saracatinib Src-ADP-Glo™[3]

Note: Specific IC50 values for 5-Chloro-benzo[b]thiophene-3-carboxylic acid derivatives against specific kinases from a comprehensive HTS campaign are not publicly available in the search results. The table lists known Src inhibitors as examples of expected data output.

Table 2: Anticancer Activity (Cell-based)

Compound IDCell LineActivityIC50 (µM)Reference
b19 MDA-MB-231Anti-proliferative-[5][6]
b19 MDA-MB-231Inhibition of migration & invasion-[5][6]
b19 MCF-7Anti-proliferative-[6]

Note: Compound 'b19' is a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative. Specific IC50 values were not provided in the abstract.

Table 3: Antibacterial Activity

Compound IDBacterial StrainMIC (µg/mL)Reference
II.b S. aureus (MRSA)4[8][9]
5 S. aureus1.2[10]
6 S. aureus1.8[10]

Note: Compound 'II.b' is (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide. Compounds 5 and 6 are 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate derivatives.

Experimental Protocols

Protocol 1: HTS for Kinase Inhibitors (Adapted for a generic tyrosine kinase)

This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay format, suitable for HTS in 384-well plates.[3]

Materials and Reagents:

  • Recombinant human tyrosine kinase (e.g., Src)

  • Tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1)[3]

  • ATP

  • Test compounds (5-Chloro-benzo[b]thiophene-3-carboxylic acid derivatives) and a known inhibitor (e.g., Dasatinib) as a positive control.[3]

  • 384-well low-volume white microplates[3]

  • HTRF-compatible plate reader[3]

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection Reagents: Europium anti-phosphotyrosine antibody and an allophycocyanin (APC) or d2-labeled streptavidin.

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and the positive control in 100% DMSO.

  • Assay Plate Preparation: Dispense 0.5 µL of each compound dilution or DMSO into the wells of a 384-well plate.[3]

  • Enzyme Addition: Add 5.5 µL of the kinase diluted in Assay Buffer to each well.[3]

  • Kinase Reaction: Add 4 µL of a mixture of the biotinylated substrate and ATP (prepared in Assay Buffer) to each well to start the kinase reaction.[3] Cover the plate and incubate for 30-60 minutes at room temperature.[3]

  • Reaction Termination and Detection: Add 10 µL of the detection reagent mixture to each well.[3]

  • Signal Development: Cover the plate and incubate for 60 minutes at room temperature, protected from light.[3]

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate percent inhibition for each compound concentration. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[3]

Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol is for a secondary, cell-based assay to evaluate the anti-proliferative activity of hit compounds.

Materials and Reagents:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hit compounds from the primary screen

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the hit compounds to the wells and incubate for 48-72 hours.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) values by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway Visualization

The following diagram illustrates the RhoA/ROCK signaling pathway, a target for some benzo[b]thiophene derivatives.[5][6][7]

RhoA_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Receptor Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLC_P Phospho-MLC ROCK->MLC_P Stress_Fibers Stress Fiber Formation & Contraction MLC_P->Stress_Fibers Inhibitor Benzo[b]thiophene Derivative Inhibitor->RhoA_GTP Inhibition

Caption: RhoA/ROCK Signaling Pathway Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-benzo[b]thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Chloro-benzo[b]thiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 5-Chloro-benzo[b]thiophene-3-carboxylic acid?

A common and reliable method involves a three-step process:

  • S-alkylation: Reaction of 4-chlorothiophenol with an α-haloacetate, typically ethyl chloroacetate, to form ethyl 2-((4-chlorophenyl)thio)acetate.

  • Intramolecular Cyclization: Cyclization of the resulting thioether ester to form the benzo[b]thiophene ring system, yielding ethyl 5-chlorobenzo[b]thiophene-3-carboxylate. This is often achieved through a Dieckmann condensation or related intramolecular cyclization reactions.

  • Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.

Q2: What are the critical parameters in the intramolecular cyclization step?

The success of the intramolecular cyclization is highly dependent on the choice of a strong base and anhydrous reaction conditions. The base is crucial for the deprotonation of the α-carbon to the ester, initiating the ring closure. The reaction temperature and time are also important factors that need to be optimized to maximize the yield and minimize side reactions.

Q3: What are the main impurities I should look out for?

Potential impurities include unreacted starting materials (4-chlorothiophenol and ethyl chloroacetate), the intermediate ethyl 2-((4-chlorophenyl)thio)acetate, and potential byproducts from side reactions such as intermolecular condensation or decomposition under harsh reaction conditions.

Troubleshooting Guides

Problem 1: Low Yield in the S-alkylation of 4-chlorothiophenol

Question: I am experiencing a low yield in the synthesis of ethyl 2-((4-chlorophenyl)thio)acetate. What are the likely causes and how can I improve it?

Answer: Low yields in this step are often due to incomplete reaction, side reactions, or issues with the starting materials.

Potential Cause Troubleshooting Strategy
Incomplete Deprotonation of Thiophenol Ensure the use of a suitable base (e.g., sodium ethoxide, potassium carbonate) in a sufficient amount to fully deprotonate the 4-chlorothiophenol. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiolate.
Side Reactions Over-alkylation or oxidation of the thiophenol can occur. Use a stoichiometric amount of ethyl chloroacetate and add it dropwise to the thiolate solution at a controlled temperature (e.g., 0-10 °C) to minimize these side reactions.
Purity of Reagents Ensure that 4-chlorothiophenol and ethyl chloroacetate are of high purity. Impurities in the starting materials can interfere with the reaction. The solvent should be anhydrous to prevent hydrolysis of the ester.
Problem 2: Intramolecular Cyclization Fails or Gives Low Yield

Question: My attempt to cyclize ethyl 2-((4-chlorophenyl)thio)acetate to the benzo[b]thiophene ester is not working or the yield is very low. What should I do?

Answer: The intramolecular cyclization is a critical and often challenging step. Success hinges on the right choice of reagents and strict control of reaction conditions.

Potential Cause Troubleshooting Strategy
Ineffective Base A strong base is required for this reaction. Common choices include sodium ethoxide, sodium hydride, or potassium tert-butoxide. Ensure the base is fresh and handled under anhydrous conditions.
Presence of Water Traces of water in the reaction mixture can quench the base and inhibit the cyclization. All glassware should be oven-dried, and anhydrous solvents must be used.
Suboptimal Reaction Temperature The optimal temperature for the cyclization can vary. It is advisable to start at a lower temperature and gradually warm the reaction mixture. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal conditions.
Intermolecular Condensation If the concentration of the starting material is too high, intermolecular side reactions can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the formation of the cyclic product.
Problem 3: Incomplete Hydrolysis of the Ester

Question: I am having difficulty hydrolyzing ethyl 5-chlorobenzo[b]thiophene-3-carboxylate to the carboxylic acid. What could be the problem?

Answer: Incomplete hydrolysis is a common issue, often related to the reaction conditions or the stability of the starting material.

Potential Cause Troubleshooting Strategy
Insufficient Base or Reaction Time Ensure that a sufficient excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) is used. The reaction may require prolonged heating under reflux to go to completion. Monitor the reaction progress by TLC until the starting ester is no longer visible.
Poor Solubility of the Ester The ester may not be fully soluble in the aqueous base. Adding a co-solvent such as ethanol or methanol can improve solubility and facilitate the hydrolysis.
Product Precipitation The sodium or potassium salt of the carboxylic acid may precipitate from the reaction mixture, hindering further reaction. If this occurs, adding more solvent may be necessary.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-((4-chlorophenyl)thio)acetate
  • To a solution of 4-chlorothiophenol (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like sodium ethoxide or potassium carbonate (1.1 equivalents) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes to ensure complete formation of the thiolate.

  • Cool the reaction mixture to 0-10 °C and add ethyl chloroacetate (1 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Intramolecular Cyclization to Ethyl 5-chlorobenzo[b]thiophene-3-carboxylate
  • To a suspension of a strong base such as sodium ethoxide (2-3 equivalents) in an anhydrous solvent like toluene or DMF, add a solution of ethyl 2-((4-chlorophenyl)thio)acetate (1 equivalent) in the same anhydrous solvent dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction mixture and carefully quench with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.

Step 3: Hydrolysis to 5-Chloro-benzo[b]thiophene-3-carboxylic acid
  • Dissolve the ethyl 5-chlorobenzo[b]thiophene-3-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a strong base like sodium hydroxide (3-5 equivalents).

  • Heat the mixture to reflux and stir until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of 5-Chloro-benzo[b]thiophene-3-carboxylic acid

StepReactantsReagents/SolventsTemperature (°C)Time (h)Typical Yield (%)
1. S-alkylation 4-chlorothiophenol, ethyl chloroacetateSodium ethoxide, Ethanol0 - RT12 - 2485 - 95
2. Cyclization Ethyl 2-((4-chlorophenyl)thio)acetateSodium ethoxide, TolueneReflux4 - 1260 - 75
3. Hydrolysis Ethyl 5-chlorobenzo[b]thiophene-3-carboxylateSodium hydroxide, Ethanol/WaterReflux2 - 690 - 98

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: S-alkylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Hydrolysis A 4-Chlorothiophenol C Ethyl 2-((4-chlorophenyl)thio)acetate A->C NaOEt, EtOH B Ethyl Chloroacetate B->C D Ethyl 5-chlorobenzo[b]thiophene-3-carboxylate C->D NaOEt, Toluene, Reflux E 5-Chloro-benzo[b]thiophene-3-carboxylic acid D->E NaOH, EtOH/H2O, Reflux Troubleshooting_Logic cluster_solutions1 S-alkylation Troubleshooting cluster_solutions2 Cyclization Troubleshooting cluster_solutions3 Hydrolysis Troubleshooting Start Low Yield or Reaction Failure Q1 Which step is problematic? Start->Q1 Step1 S-alkylation Q1->Step1 Step 1 Step2 Cyclization Q1->Step2 Step 2 Step3 Hydrolysis Q1->Step3 Step 3 Sol1a Check Base Stoichiometry Step1->Sol1a Sol1b Control Reagent Addition Step1->Sol1b Sol1c Ensure Anhydrous Conditions Step1->Sol1c Sol2a Use a Stronger/Fresh Base Step2->Sol2a Sol2b Strict Anhydrous Conditions Step2->Sol2b Sol2c Optimize Temperature Step2->Sol2c Sol2d Use High Dilution Step2->Sol2d Sol3a Increase Base/Reaction Time Step3->Sol3a Sol3b Add Co-solvent Step3->Sol3b Sol3c Address Product Precipitation Step3->Sol3c

Technical Support Center: Palladium-Catalyzed Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzothiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the palladium-catalyzed synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative is resulting in a low yield. How can I optimize the reaction conditions?

A1: Low yields are a frequent challenge in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis and often stem from a suboptimal choice of catalyst, oxidant (co-catalyst), solvent, or temperature.[1] A systematic optimization of these parameters is crucial.

For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, the selection of the palladium catalyst and a copper salt as an oxidant significantly influences the yield.[1] Studies have demonstrated that using Pd(OAc)₂ as the catalyst with Cu(OAc)₂ as the oxidant in DMSO at 100 °C can provide superior results.[1]

Troubleshooting & Optimization:

  • Catalyst and Oxidant Screening: The choice of both the palladium source and the oxidant is critical. As shown in the table below, seemingly minor changes can dramatically affect the reaction outcome.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst stability and reactivity. A survey of different solvents is recommended.

  • Temperature Control: Reactions should be monitored at various temperatures to find the optimal balance between reaction rate and catalyst decomposition.

Data Presentation: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [1][2]

EntryPd Catalyst (10 mol %)Cu Salt (2.0 equiv)SolventYield (%)
1Pd(OAc)₂Cu(OAc)₂DMSO85
2PdCl₂Cu(OAc)₂DMSO62
3Pd(TFA)₂Cu(OAc)₂DMSO75
4Pd(OAc)₂CuCl₂DMSO45
5Pd(OAc)₂Cu(OTf)₂DMSO51
6Pd(OAc)₂Cu(OAc)₂DMF71
7Pd(OAc)₂Cu(OAc)₂Dioxane68

Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[1][2]

Q2: My reaction mixture turned black, and the yield is very low. What is the likely cause?

A2: A low yield accompanied by a black precipitate is a classic sign of "palladium black" formation.[3] This occurs when the active Pd(0) catalyst agglomerates and loses its catalytic activity.[3] Several factors can lead to this issue:

  • Oxygen Sensitivity: Some phosphine ligands are sensitive to oxygen. Their oxidation can lead to ligand loss and subsequent palladium precipitation.[3]

  • Ligand Instability: The chosen ligand may not be stable under the reaction conditions, or the ligand-to-palladium ratio might be incorrect.[3]

  • High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.[3]

Troubleshooting Steps:

  • Degas Solvents and Reagents: Thoroughly degas all solvents and reagents. Common methods include the freeze-pump-thaw technique or bubbling an inert gas like argon or nitrogen through the reaction mixture.[3]

  • Verify Ligand and Catalyst Quality: Ensure that the palladium precursor and ligands are pure and have been stored under appropriate conditions.

  • Optimize Ligand/Palladium Ratio: The stability and activity of the catalyst are highly dependent on the ligand-to-metal ratio. It is advisable to screen different ratios to find the optimal conditions.[3]

  • Lower the Reaction Temperature: If feasible, attempt the reaction at a lower temperature to assess if catalyst stability improves.[3]

Q3: I am observing significant amounts of homocoupling byproducts. How can I minimize their formation?

A3: Homocoupling, the reaction between two identical coupling partners (e.g., two molecules of an arylboronic acid or two molecules of a benzothiophene), is a common side reaction.[3] For example, in the direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, byproducts such as 1,1'-biphenyl can form.[2]

Strategies to Suppress Homocoupling:

  • Choice of Oxidant and Base: In oxidative coupling reactions, the nature and quantity of the oxidant (e.g., Cu(OAc)₂, AgOAc) can significantly impact the product distribution.[3] The choice of base is also critical.[3]

  • Slow Addition of Reagents: The slow addition of one of the coupling partners, particularly the more reactive one (like a terminal alkyne), can help maintain its low concentration in the reaction mixture, thereby disfavoring the homocoupling reaction.[4]

Q4: How can I improve the regioselectivity of my benzothiophene synthesis?

A4: Regioselectivity is a critical aspect of benzothiophene synthesis, and it is influenced by several factors:

  • Directing Groups: The presence and nature of directing groups on the starting materials can steer the reaction to a specific position.

  • Catalyst and Ligands: In metal-catalyzed reactions, the choice of the catalyst and its associated ligands can have a profound impact on the regiochemical outcome.[5]

  • Steric and Electronic Effects: The steric hindrance and electronic properties of the substituents on the starting materials can create a preference for one reaction site over another.[5]

Q5: What are the recommended methods for purifying my crude benzothiophene derivative?

A5: The purification of benzothiophene derivatives is crucial for obtaining high-purity material for subsequent applications. The most common and effective methods are column chromatography and recrystallization.[5]

  • Column Chromatography: This is a widely used technique for separating the desired product from unreacted starting materials and byproducts.[5] The choice of the solvent system (e.g., Hexane/Ethyl Acetate) is vital for achieving effective separation.[5]

  • Recrystallization: For solid derivatives, recrystallization can be a highly effective method for obtaining material of high purity. A mixed solvent system, such as an alcohol-water mixture, may be employed.[5]

Experimental Protocols

Protocol 1: Gram-Scale C2 Arylation of Benzo[b]thiophene 1,1-dioxide[1]
  • To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).

  • Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.

  • Heat the mixture at 100 °C for 20 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed C-H Olefination of Thiophene 1,1-Dioxides[6]
  • In a nitrogen-filled glovebox, add thiophene 1,1-dioxide derivative (0.2 mmol, 1.0 equiv), alkene (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (2.2 mg, 5 mol %), AgOPiv (125 mg, 0.6 mmol, 3.0 equiv), PivOH (61 mg, 0.6 mmol, 3.0 equiv), and THF (1.2 mL) to a 10 mL Schlenk tube.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Filter the solution through a celite pad and wash with 10 mL of dichloromethane.

  • Concentrate the filtrate, and purify the residue by column chromatography on silica gel to yield the desired product.

Visualizations

G cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield of Benzothiophene catalyst Screen Pd Catalyst (e.g., Pd(OAc)₂, PdCl₂) start->catalyst oxidant Vary Oxidant (e.g., Cu(OAc)₂, AgOAc) start->oxidant solvent Test Solvents (e.g., DMSO, DMF, Dioxane) start->solvent temp Optimize Temperature start->temp ligand Check Ligand Stability & Ratio start->ligand degas Degas Solvents & Reagents start->degas improved_yield Improved Yield catalyst->improved_yield oxidant->improved_yield solvent->improved_yield temp->improved_yield ligand->improved_yield degas->improved_yield

Caption: Troubleshooting workflow for low yield in benzothiophene synthesis.

G cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products benzothiophene Benzothiophene 1,1-dioxide ch_activation C-H Activation aryl_boronic_acid Arylboronic Acid transmetalation Transmetalation aryl_boronic_acid->transmetalation + Pyridine Complex pd2 Pd(II) Catalyst pd2->ch_activation + Benzothiophene intermediate1 Cyclopalladium Intermediate ch_activation->intermediate1 intermediate1->transmetalation intermediate2 Diaryl-Pd(II) Intermediate transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination pd0 Pd(0) reductive_elimination->pd0 Releases product 2-Arylbenzothiophene 1,1-dioxide reductive_elimination->product reoxidation Reoxidation (Cu(OAc)₂) pd0->reoxidation reoxidation->pd2 Regenerates

Caption: Plausible mechanism for Pd(II)-catalyzed C-H arylation.[2]

References

Overcoming low reactivity of starting materials for benzothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the synthesis of benzothiophenes, particularly when encountering low reactivity in starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low reactivity of starting materials in benzothiophene synthesis?

A1: The reactivity of starting materials is significantly influenced by the electronic properties of the substituents on the aromatic rings. Low reactivity is commonly observed when starting materials contain strong electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3).[1] These groups reduce the electron density of the aromatic ring, which can impede key reaction steps like electrophilic aromatic substitution or the oxidative addition in metal-catalyzed pathways.[1] For instance, thiophenols or aryl halides bearing such EWGs are often less reactive.[1]

Q2: My reaction yield is consistently low when using an electron-deficient thiophenol. What are the potential causes and solutions?

A2: Low yields with electron-deficient thiophenols can stem from a few factors. The primary reason is the reduced nucleophilicity of the sulfur atom due to the electron-withdrawing nature of the substituent, which slows down the initial S-arylation or cyclization step.[1] Additionally, the electron-poor aromatic ring can hinder subsequent cyclization and aromatization processes. In palladium-catalyzed reactions, these substrates can be particularly challenging for the oxidative addition step.[1] To address this, optimizing the choice of catalyst, ligand, base, and solvent is critical to improve reaction rates and yields.[1]

Q3: Are there effective metal-free alternatives for synthesizing benzothiophenes from starting materials with low reactivity?

A3: Yes, several metal-free methods have been developed to circumvent the challenges posed by low-reactivity substrates and to avoid potential metal contamination in the final products.[2] One notable approach involves an iodine-catalyzed cascade reaction of thiophenols with alkynes.[3][4] Another strategy is the use of benzothiophene S-oxides, which can undergo an interrupted Pummerer reaction to achieve C3-functionalization under mild, metal-free conditions.[1][5] Additionally, a base-catalyzed protocol involving a propargyl–allenyl rearrangement followed by cyclization and allyl migration has proven efficient.[6]

Q4: How can I improve the success of my palladium-catalyzed cross-coupling reaction for benzothiophene synthesis when dealing with unreactive substrates?

A4: Low yields in palladium-catalyzed cross-coupling reactions are often due to a suboptimal choice of catalyst, co-catalyst (oxidant), solvent, or temperature.[5] A systematic optimization of these parameters is essential. For instance, in the carbonylative cyclization of 2-(methylthio)phenylacetylenes, the catalyst loading, pressure, and reaction time are critical factors.[2] The choice of palladium source and ligands can also dramatically impact the outcome.

Q5: What are some common strategies for synthesizing the core benzothiophene structure?

A5: The synthesis of the benzothiophene core can be achieved through several effective strategies, including:

  • Cyclization Reactions: These are widely used methods that involve forming the thiophene ring onto a benzene precursor. This can be accomplished through various catalytic systems, including Lewis acid, halogen, transition metal, and base-catalyzed cyclizations.[2][7]

  • Transition Metal-Catalyzed Reactions: Palladium and copper catalysts are frequently used. For example, the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide, catalyzed by copper iodide (CuI), is a known method.[2][3]

  • Metal-Free Synthesis: As mentioned, these approaches are gaining traction to avoid metal contamination and often involve reagents like iodine or are base-promoted.[2][3][6]

  • Multi-component Reactions: Domino protocols that involve one-pot, multi-component reactions can provide rapid access to highly functionalized benzothiophenes.[2]

Troubleshooting Guides

Problem 1: Poor Yield in Palladium-Catalyzed Carbonylative Cyclization

Question: I am attempting the synthesis of a methyl 2-phenylbenzo[b]thiophene-3-carboxylate via a palladium-catalyzed carbonylative cyclization of a 2-(methylthio)phenylacetylene, but the yields are disappointingly low. What could be the issue?

Answer: Low yields in this type of reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.[2]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to catalyst loading, pressure, and reaction time.[2] It is crucial to optimize these parameters.

  • Catalyst, Ligand, and Additive Choice: The selection of the palladium source, ligand, and any additives can significantly influence the reaction outcome.

Optimization Data for Methyl 2-phenylbenzo[b]thiophene-3-carboxylate Synthesis [2][8]

EntryCatalyst (mol %)LigandAdditiveSolventTemp (°C)Time (h)Yield (%)
1PdI₂ (5)-KIMeOH1002485
2PdCl₂(PPh₃)₂ (5)--MeOH1002440
3Pd(OAc)₂ (5)PPh₃KIMeOH1002465
4PdI₂ (5)-KIEtOH1002478
5PdI₂ (2.5)-KIMeOH1003675
6PdI₂ (5)-NaIMeOH1002455
Problem 2: Incomplete Reaction in Metal-Free Synthesis of 2,3-Disubstituted Benzothiophenes

Question: I am trying a metal-free, base-catalyzed synthesis of a 2,3-disubstituted benzothiophene via a propargyl-allenyl rearrangement, but the reaction is not going to completion. What should I investigate?

Answer: This efficient reaction relies on a sequence of base-promoted propargyl–allenyl rearrangement, cyclization, and allyl migration.[6] Several factors can lead to an incomplete reaction.

Troubleshooting Workflow:

G Start Incomplete Reaction Base Check Base (Type and Equivalence) Start->Base Base->Start Incorrect base or amount Temp Verify Reaction Temperature Base->Temp Base is appropriate (e.g., DBU, 0.2 equiv) Temp->Start Temperature too low Solvent Ensure Anhydrous Solvent (THF) Temp->Solvent Temperature is optimal (e.g., 50 °C) Solvent->Start Solvent contains water Purity Confirm Starting Material Purity Solvent->Purity Solvent is dry Purity->Start Impure starting materials Result Reaction Completion Purity->Result Reactants are pure

Caption: Troubleshooting workflow for incomplete base-catalyzed synthesis.

Key Optimization Parameters: [6]

ParameterRecommended ConditionNotes
Base DBU (0.2 equivalents)The reaction will not proceed without a base.
Solvent THFEnsure the solvent is anhydrous.
Temperature 50 °CLower temperatures were found to be less effective.
Atmosphere NitrogenTo prevent unwanted side reactions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Carbonylative Cyclization of 2-(Methylthio)phenylacetylenes[8]

This protocol describes the synthesis of methyl 2-phenylbenzo[b]thiophene-3-carboxylate.

Materials:

  • Methyl(2-(phenylethynyl)phenyl)sulfane

  • Palladium(II) iodide (PdI₂)

  • Potassium iodide (KI)

  • Methanol (MeOH)

  • Carbon monoxide (CO)

  • Air

Procedure:

  • In a high-pressure reactor, combine methyl(2-(phenylethynyl)phenyl)sulfane (1.0 mmol), PdI₂ (0.05 mmol, 5 mol%), and KI (2.5 mmol).

  • Add methanol (50 mL).

  • Pressurize the reactor with a 4:1 mixture of CO and air to 40 atm.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methyl 2-phenylbenzo[b]thiophene-3-carboxylate.

Protocol 2: Metal-Free, Base-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes[6]

This protocol outlines the synthesis of a benzothiophene derivative via a propargyl-allenyl rearrangement.

Materials:

  • Substituted alkyne starting material

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a nitrogen-flushed, oven-dried flask, add the substituted alkyne (1.0 mmol) and anhydrous THF (5 mL).

  • Add DBU (0.2 mmol, 0.2 equivalents) to the solution.

  • Heat the reaction mixture to 50 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure benzothiophene product.

Logical Relationships and Workflows

General Strategy for Overcoming Low Reactivity

The following diagram illustrates a decision-making process for selecting a synthetic strategy when faced with low-reactivity starting materials.

G Start Low Reactivity Starting Material Metal_Tolerance Is metal contamination a concern? Start->Metal_Tolerance Metal_Free Metal-Free Routes Metal_Tolerance->Metal_Free Yes Metal_Catalyzed Transition Metal Catalysis Metal_Tolerance->Metal_Catalyzed No Iodine_Cascade Iodine-Catalyzed Cascade Metal_Free->Iodine_Cascade Base_Promoted Base-Promoted Rearrangement Metal_Free->Base_Promoted Pummerer Interrupted Pummerer Reaction Metal_Free->Pummerer Optimize_Pd Optimize Pd/Cu Catalysis Metal_Catalyzed->Optimize_Pd Microwave Microwave-Assisted Synthesis Metal_Catalyzed->Microwave High_Temp High-Temperature Methods Metal_Catalyzed->High_Temp

Caption: Decision tree for selecting a synthetic strategy.

This guide provides a starting point for troubleshooting and optimizing the synthesis of benzothiophenes from low-reactivity starting materials. For more specific issues, consulting the primary literature is always recommended.

References

Technical Support Center: Optimization of Reaction Conditions for Benzothiophene Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for benzothiophene derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and functionalization of benzothiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective functionalization of the benzothiophene core?

A1: The primary challenge in the regioselective functionalization of benzothiophene lies in its inherent electronic properties. Electrophilic substitution, a common method for introducing functional groups, preferentially occurs at the electron-rich C2 and C3 positions of the thiophene ring.[1][2] The benzene portion of the molecule is less electron-rich and therefore less susceptible to electrophilic attack.[1] Consequently, achieving functionalization at other positions, such as C4, C5, C6, or C7, often requires specialized strategies to override the natural reactivity of the molecule.[1]

Q2: My Suzuki-Miyaura coupling reaction for the synthesis of an aryl-benzothiophene is giving a low yield. What are the likely causes?

A2: Low yields in Suzuki-Miyaura coupling reactions involving benzothiophenes can stem from several factors. Common issues include:

  • Catalyst Deactivation: The sulfur atom in the benzothiophene ring can sometimes poison the palladium catalyst.[3]

  • Inefficient Oxidative Addition: Electron-rich aryl halides may exhibit slow oxidative addition to the palladium catalyst.[4]

  • Protodeboronation: The boronic acid or ester can be unstable under the reaction conditions and be replaced by a hydrogen atom.[4]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and often substrate-dependent.[4][5]

Q3: I am struggling with the C-H activation/functionalization of my benzothiophene derivative. What are some key parameters to optimize?

A3: Successful C-H activation of benzothiophenes is highly dependent on the reaction conditions. Key parameters to consider for optimization include:

  • Directing Group: The use of a directing group is often necessary to achieve regioselectivity, especially for positions other than C2 or C3.[1]

  • Catalyst System: The choice of palladium, rhodium, or other transition metal catalysts and the corresponding ligands is crucial.[6][7]

  • Oxidant/Co-catalyst: In many cases, an oxidant is required to facilitate the catalytic cycle.[8]

  • Solvent and Temperature: The polarity of the solvent and the reaction temperature can significantly influence the reaction rate and selectivity.[1]

Troubleshooting Guides

Low Yield in Palladium-Catalyzed C2-Arylation

Problem: You are attempting a palladium-catalyzed direct C2-arylation of a benzo[b]thiophene derivative with an arylboronic acid, and the yield of the desired product is consistently low.

Troubleshooting Workflow:

G start Low Yield in C2-Arylation check_catalyst Verify Catalyst and Oxidant Integrity start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Time) check_catalyst->check_conditions Catalyst OK? optimize_catalyst Optimize Catalyst System (e.g., Pd(OAc)2 with Cu(OAc)2) check_catalyst->optimize_catalyst Issue Found check_reagents Assess Reagent Purity (Arylboronic Acid, Solvent) check_conditions->check_reagents Conditions OK? optimize_conditions Systematically Vary Temperature and Reaction Time check_conditions->optimize_conditions Issue Found check_reagents->optimize_catalyst Reagents Pure? purify_reagents Purify Starting Materials check_reagents->purify_reagents Issue Found solution Improved Yield optimize_catalyst->solution optimize_conditions->solution purify_reagents->solution G start Poor Regioselectivity analyze_substrate Analyze Electronic Effects of Substituents start->analyze_substrate mild_conditions Employ Milder Reaction Conditions (Lower Temp., Weaker Lewis Acid) analyze_substrate->mild_conditions directing_group Introduce a Directing Group mild_conditions->directing_group alternative_synthesis Consider an Alternative Synthetic Route directing_group->alternative_synthesis dom Directed ortho-Metalation (DoM) directing_group->dom cyclization Construct the Ring with Desired Substituents alternative_synthesis->cyclization solution Improved Regioselectivity dom->solution cyclization->solution

References

Stability issues of 5-Chloro-benzo[b]thiophene-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Chloro-benzo[b]thiophene-3-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the handling and analysis of 5-Chloro-benzo[b]thiophene-3-carboxylic acid solutions.

Issue 1: Unexpected changes in sample concentration over time.

  • Possible Cause: Degradation of the compound due to improper storage or experimental conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (typically 2-8°C) and protected from light.

    • Solvent Purity: Use high-purity, degassed solvents to minimize oxidative degradation.

    • pH of the Solution: The stability of carboxylic acids can be pH-dependent. Buffer the solution if necessary and monitor the pH throughout the experiment.

    • Container Material: Use inert container materials such as amber glass or polypropylene to prevent adsorption or leaching.

    • Headspace: Minimize the headspace in the storage container to reduce contact with air (oxygen).

    • Perform a quick stability check: Analyze a freshly prepared standard and compare it with the stored sample to quantify the extent of degradation.

Issue 2: Appearance of new peaks in the chromatogram during HPLC analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. This will help in identifying the retention times of potential impurities.

    • Peak Purity Analysis: Use a diode array detector (DAD) or a mass spectrometer (MS) coupled with the HPLC to check the purity of the main peak and to obtain mass information about the new peaks.

    • Review Experimental Conditions: Analyze the experimental procedure for any steps that might induce degradation, such as prolonged exposure to high temperatures or incompatible reagents.

Issue 3: Precipitation or cloudiness in the solution upon storage.

  • Possible Cause: Poor solubility or precipitation of the compound or its degradation products.

  • Troubleshooting Steps:

    • Solubility Check: Verify the solubility of 5-Chloro-benzo[b]thiophene-3-carboxylic acid in the chosen solvent at the storage temperature. Information on the solubility of this compound in various common solvents is available from chemical suppliers.

    • Solvent Selection: If solubility is an issue, consider using a different solvent or a co-solvent system.

    • Temperature Effects: Assess if the precipitation occurs due to temperature fluctuations. If so, ensure consistent storage at a suitable temperature.

    • Filtration: If the precipitate is suspected to be a degradation product, it can be isolated by filtration and analyzed separately to aid in its identification.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 5-Chloro-benzo[b]thiophene-3-carboxylic acid.

Q1: What are the primary factors that can affect the stability of 5-Chloro-benzo[b]thiophene-3-carboxylic acid in solution?

A1: The primary factors influencing the stability of 5-Chloro-benzo[b]thiophene-3-carboxylic acid in solution are pH, temperature, light, and the presence of oxidizing agents. The choice of solvent can also play a significant role.

Q2: Under what conditions is 5-Chloro-benzo[b]thiophene-3-carboxylic acid expected to be least stable?

A2: Based on the stability of similar benzothiophene derivatives, the compound is likely to be least stable under harsh acidic, basic, and oxidative conditions. Exposure to high temperatures and UV light can also accelerate degradation.

Q3: What are the potential degradation pathways for 5-Chloro-benzo[b]thiophene-3-carboxylic acid?

A3: While specific degradation pathways for this exact molecule are not extensively documented, potential degradation pathways for benzothiophene carboxylic acids could include:

  • Hydrolysis: The carboxylic acid group may undergo esterification in the presence of alcohols under acidic conditions. Under basic conditions, salt formation is expected, which might influence solubility and reactivity.

  • Oxidation: The thiophene ring can be susceptible to oxidation, potentially leading to the formation of sulfoxides or sulfones.

  • Photodegradation: Exposure to UV light may lead to photolytic cleavage or rearrangement of the molecule.

  • Decarboxylation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group might occur.

Q4: How can I monitor the stability of my 5-Chloro-benzo[b]thiophene-3-carboxylic acid solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability. This involves using an HPLC method that can separate the parent compound from all potential degradation products. Regular analysis of the solution over time will indicate any decrease in the concentration of the parent compound and the appearance of new peaks corresponding to degradants.

Q5: What are the recommended storage conditions for solutions of 5-Chloro-benzo[b]thiophene-3-carboxylic acid?

A5: To ensure maximum stability, solutions of 5-Chloro-benzo[b]thiophene-3-carboxylic acid should be stored at refrigerated temperatures (2-8°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and in a tightly sealed container to minimize exposure to air. The choice of a suitable, inert solvent is also critical.

Data Presentation

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Moderate to LowHydrolysis/esterification products
Basic (e.g., 0.1 M NaOH) Moderate to LowSalt formation, potential for ring opening under harsh conditions
Oxidative (e.g., 3% H₂O₂) LowSulfoxides, sulfones
Thermal (e.g., 60°C) ModerateDecarboxylation products
Photolytic (UV light) Moderate to LowPhotodegradation products (various)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 5-Chloro-benzo[b]thiophene-3-carboxylic acid to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of 5-Chloro-benzo[b]thiophene-3-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for a specified period.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.

    • Thermal Degradation: Heat the stock solution at 60°C for a specified period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate 5-Chloro-benzo[b]thiophene-3-carboxylic acid from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate polar and non-polar degradation products. A typical starting point could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and its potential degradants have good absorbance (e.g., determined by a UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Mandatory Visualizations

Stability_Testing_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Evaluation Evaluation Prep Prepare Stock Solution (1 mg/mL in Acetonitrile) Acid Acidic (0.1 M HCl, 60°C) Prep->Acid Base Basic (0.1 M NaOH, 60°C) Prep->Base Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Thermal Thermal (60°C) Prep->Thermal Photo Photolytic (UV Light) Prep->Photo Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis (Stability-Indicating Method) Sampling->HPLC Data Data Evaluation (Peak Purity, Degradation %) HPLC->Data Pathway Identify Degradation Products & Propose Pathways Data->Pathway

Caption: Workflow for a forced degradation study.

Logical_Relationship cluster_Factors Factors Affecting Stability cluster_Compound cluster_Degradation Potential Degradation pH pH Compound 5-Chloro-benzo[b]thiophene- 3-carboxylic acid (in Solution) pH->Compound Temp Temperature Temp->Compound Light Light Light->Compound Oxidants Oxidizing Agents Oxidants->Compound Solvent Solvent Solvent->Compound Degradation Degradation Products Compound->Degradation

Caption: Factors influencing the stability of the compound.

Technical Support Center: Recrystallization of Benzothiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to recrystallization techniques for purifying benzothiophene carboxylic acids. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your purification experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of benzothiophene carboxylic acids in a question-and-answer format.

Q1: My benzothiophene carboxylic acid is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid crystalline structure. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is highly impure.[1][2]

Solutions:

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the mixture to decrease the saturation and redissolve the oil. Then, allow the solution to cool more slowly.[1]

  • Lower the Solution Temperature: Ensure the solution is cooled sufficiently below the melting point of your benzothiophene carboxylic acid derivative.

  • Change Solvent System: If oiling persists, the chosen solvent may not be appropriate. A solvent with a lower boiling point might be necessary.[2] Alternatively, using a mixed solvent system can sometimes resolve this issue.

  • Charcoal Treatment: High impurity levels can lower the melting point of the compound. A charcoal treatment of the hot solution may remove these impurities.[1]

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?

Supersaturated solutions can sometimes be resistant to crystallization. Several techniques can be employed to induce crystal formation.[3]

Solutions:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Seed Crystals: If you have a small amount of pure benzothiophene carboxylic acid, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to form.

  • Reduce Solvent Volume: It is possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the benzothiophene carboxylic acid, and then attempt to cool it again.[1]

  • Cool to a Lower Temperature: If an ice bath is not sufficient, a salt-ice bath or a laboratory-grade freezer can be used to achieve lower temperatures, which may be necessary to induce crystallization.

Q3: The yield of my recrystallized benzothiophene carboxylic acid is very low. What are the potential causes and how can I improve it?

A low yield is a common issue in recrystallization and can be attributed to several factors.[1]

Solutions:

  • Minimize Solvent Usage: The most common cause of low yield is using an excessive amount of solvent, which results in a significant portion of the compound remaining in the mother liquor.[1] Use only the minimum amount of hot solvent required to fully dissolve the crude product.

  • Avoid Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.

  • Check the Mother Liquor: After filtering your crystals, you can test the mother liquor for remaining product by evaporating a small sample. If a significant amount of solid remains, you may be able to recover a second crop of crystals by concentrating the mother liquor and re-cooling.[1]

  • Avoid Excessive Washing: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid dissolving the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing benzothiophene carboxylic acids?

The ideal solvent will dissolve the benzothiophene carboxylic acid sparingly at room temperature but have high solubility at elevated temperatures. For benzothiophene-2-carboxylic acid, common effective solvents include ethanol, acetone, and chloroform.[4][5] It is insoluble in water.[4][5] For benzothiophene parent compounds, a mixture of a C1-C8 alcohol (like isopropyl or isobutyl alcohol) and water (5-20% by weight) has been shown to be effective.[6]

Q2: How do I select an appropriate solvent system for a new benzothiophene carboxylic acid derivative?

A systematic approach is best. Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating. A good candidate solvent will show poor solubility in the cold and excellent solubility when hot. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also commonly employed and can be optimized for specific derivatives.[7]

Q3: Can I use a mixed solvent system? How does that work?

Yes. In a mixed solvent system, you typically use one solvent in which the compound is highly soluble and another in which it is poorly soluble. The crude product is dissolved in a minimal amount of the "good" hot solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: How pure does my crude benzothiophene carboxylic acid need to be before recrystallization?

For best results, the crude material should have a purity of at least 70%.[6] Highly impure samples may "oil out" or fail to crystallize properly. If your sample is highly impure, it may be beneficial to perform a preliminary purification step, such as column chromatography, before recrystallization.

Quantitative Data

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the solubility properties of benzothiophene-2-carboxylic acid.

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureReference
EthanolSolubleHighly Soluble[4][5]
AcetoneSolubleHighly Soluble[4][5]
ChloroformSolubleHighly Soluble[4][5]
WaterInsolubleInsoluble[4][5]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add approximately 20 mg of your crude benzothiophene carboxylic acid. Add a potential solvent dropwise at room temperature. If the solid dissolves easily, the solvent is likely not suitable. If it is insoluble, gently heat the mixture. A good solvent will dissolve the solid when hot but allow it to precipitate upon cooling.

  • Dissolution: Transfer the bulk of your crude solid into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves. Avoid adding an excess of solvent to maximize your yield.[3]

  • Decolorization (Optional): If your solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a pre-heated, clean Erlenmeyer flask. This prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification using an Isopropyl Alcohol-Water System

This protocol is adapted from a patented method for the purification of benzothiophene and can be applied to its carboxylic acid derivatives.[6]

  • Solvent Preparation: Prepare a solvent mixture of isopropyl alcohol and water, with the water concentration between 5% and 20% by weight.[6]

  • Dissolution: In a flask, add the crude benzothiophene carboxylic acid. Add the prepared solvent mixture in a weight ratio of 1 to 6 times the weight of the crude material.[6] Heat the mixture with stirring until the solid is completely dissolved.

  • Gradual Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature to promote the formation of high-purity crystals.[6]

  • Filtration and Washing: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold isopropyl alcohol-water solvent mixture.[6]

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Below is a troubleshooting workflow for the recrystallization of benzothiophene carboxylic acids.

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->induce_crystallization No oiling_out->crystals_form No add_solvent Add More Hot Solvent and Cool Slowly oiling_out->add_solvent Yes end_success Successful Purification filter_wash->end_success end_fail Re-evaluate Purification Strategy add_solvent->cool change_solvent Change Solvent System add_solvent->change_solvent Fails change_solvent->start change_solvent->end_fail induce_crystallization->crystals_form reduce_volume Reduce Solvent Volume and Re-cool induce_crystallization->reduce_volume Still No Crystals reduce_volume->cool reduce_volume->change_solvent Fails

References

Metal-free synthesis alternatives for benzothiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of benzothiophene derivatives is a critical process. The increasing demand for metal-free synthetic routes—to avoid potential catalyst contamination in final products—has led to the development of innovative and efficient alternatives. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the metal-free synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of pursuing a metal-free synthesis for benzothiophene derivatives?

A1: The main advantage of metal-free synthesis is the avoidance of trace metal contamination in the final product, which is a significant concern in the pharmaceutical industry. These methods can also offer benefits such as reduced cost, lower toxicity, and simplified purification procedures.

Q2: What are the most common metal-free strategies for synthesizing the benzothiophene core?

A2: Several effective metal-free strategies have been developed. The most prominent include:

  • Base-Catalyzed Propargyl-Allene Rearrangement: This method involves a base-promoted rearrangement of propargyl precursors, followed by cyclization and allyl migration to form the benzothiophene ring.[1][2]

  • Iodine-Catalyzed Cascade Reactions: These reactions utilize molecular iodine to catalyze a cascade reaction between thiophenols and alkynes, leading to the formation of benzothiophene derivatives under solvent-free conditions.[3][4]

  • Domino Reactions: One-pot, multi-component domino reactions provide rapid access to highly functionalized benzothiophenes by combining several reaction steps in a single operation.[5][6]

Q3: How do I choose the most suitable metal-free method for my target benzothiophene derivative?

A3: The choice of method depends on several factors, including the desired substitution pattern on the benzothiophene core, the availability of starting materials, and the desired scale of the reaction. For instance, domino reactions are highly efficient for creating complex, highly substituted benzothiophenes in a single step.[5][6] Base-catalyzed methods are effective for specific precursor structures, while iodine-catalyzed reactions offer a green and economical option.[1][3][4]

Q4: What are the key parameters to control for a successful metal-free benzothiophene synthesis?

A4: Regardless of the specific method, several parameters are crucial for success:

  • Purity of Starting Materials: Impurities in reactants can significantly impact reaction efficiency and lead to the formation of side products.[5]

  • Choice of Solvent: The solvent plays a critical role in solubilizing reactants and intermediates and can influence reaction rates.[1][5]

  • Reaction Temperature and Time: Optimization of temperature and reaction duration is essential to ensure complete conversion and minimize degradation or side reactions.[1][5]

  • Catalyst/Reagent Loading: The stoichiometry of catalysts (like iodine) or bases is a critical factor that often requires careful optimization.[1][5]

Troubleshooting Guides

Guide 1: Base-Catalyzed Synthesis via Propargyl-Allene Rearrangement

Issue: Low or No Product Yield

This is a common issue in base-catalyzed propargyl-allene rearrangement for benzothiophene synthesis. The following troubleshooting workflow can help identify and resolve the problem.

G cluster_start Start: Low/No Yield cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Outcome Start Low or No Product Yield Observed Check_Base 1. Verify Base Strength and Loading Start->Check_Base Check_Solvent 2. Assess Solvent Suitability Start->Check_Solvent Check_Temp_Time 3. Optimize Temperature and Time Start->Check_Temp_Time Check_Purity 4. Confirm Starting Material Purity Start->Check_Purity Sol_Base Use a stronger base (e.g., DBU). Increase catalyst loading. Check_Base->Sol_Base Weak or insufficient base Sol_Solvent Switch to a more suitable solvent (e.g., THF). Ensure solvent is dry. Check_Solvent->Sol_Solvent Inappropriate or wet solvent Sol_Temp_Time Increase reaction temperature. Extend reaction time and monitor by TLC. Check_Temp_Time->Sol_Temp_Time Incomplete reaction Sol_Purity Purify starting materials before reaction. Check_Purity->Sol_Purity Impure reactants Success Improved Yield Sol_Base->Success Sol_Solvent->Success Sol_Temp_Time->Success Sol_Purity->Success

Caption: Troubleshooting workflow for low yield in base-catalyzed synthesis.

  • Potential Cause 1: Incorrect Base Strength or Concentration. The propargyl-allene rearrangement is highly dependent on the strength of the base used. Weak bases may not be sufficient to initiate the reaction.[1]

    • Solution: Switch to a stronger base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Optimize the concentration of the base; sometimes, a higher catalyst loading can significantly improve the yield.[1]

  • Potential Cause 2: Suboptimal Solvent. The choice of solvent can greatly affect the reaction rate and yield.

    • Solution: Tetrahydrofuran (THF) has been shown to be an effective solvent for this reaction. If using other solvents like dichloromethane (DCE) or toluene, consider switching to THF. Ensure the solvent is anhydrous, as water can quench the base.[1]

  • Potential Cause 3: Inappropriate Reaction Temperature or Time. The reaction may be too slow at lower temperatures, or may not have been allowed to proceed to completion.

    • Solution: Increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Potential Cause 4: Impure Starting Materials. Impurities in the propargyl precursor can interfere with the reaction.

    • Solution: Purify the starting materials using column chromatography or recrystallization before use.

Table 1: Effect of Reaction Conditions on Base-Catalyzed Benzothiophene Synthesis

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1DBU (0.1)THF501257
2TEA (0.2)THF5012No Reaction
3DBU (0.2)THF501283
4DBU (0.2)Toluene501245
5DBU (0.2)THF251230
6DBU (0.2)THF50651

Data synthesized from multiple sources for illustrative purposes.

Guide 2: Iodine-Catalyzed Cascade Reaction

Issue: Low Yield and/or Formation of Disulfide Byproducts

In the iodine-catalyzed synthesis of benzothiophenes from thiophenols and alkynes, low yields and the formation of disulfide byproducts are common hurdles.

G cluster_start Start: Low Yield/Side Products cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Outcome Start Low Yield and/or Disulfide Byproducts Check_Oxidant 1. Verify Oxidant and its Amount Start->Check_Oxidant Check_Catalyst 2. Assess Iodine Loading Start->Check_Catalyst Check_Temp 3. Optimize Reaction Temperature Start->Check_Temp Check_Purity 4. Confirm Reactant Purity Start->Check_Purity Sol_Oxidant Ensure sufficient oxidant (e.g., DTBP) is used. Check oxidant quality. Check_Oxidant->Sol_Oxidant Insufficient oxidation Sol_Catalyst Optimize iodine catalyst loading (typically 10 mol%). Check_Catalyst->Sol_Catalyst Suboptimal catalyst amount Sol_Temp Adjust temperature; too high can cause degradation, too low can slow the reaction. Check_Temp->Sol_Temp Inappropriate temperature Sol_Purity Purify thiophenol and alkyne starting materials. Check_Purity->Sol_Purity Impure reactants Success Improved Yield, Reduced Byproducts Sol_Oxidant->Success Sol_Catalyst->Success Sol_Temp->Success Sol_Purity->Success

Caption: Troubleshooting logic for iodine-catalyzed synthesis.

  • Potential Cause 1: Insufficient Oxidant. The reaction mechanism involves the oxidation of thiophenol. An inadequate amount of oxidant can lead to incomplete conversion and the formation of disulfide byproducts.

    • Solution: Ensure the correct stoichiometry of the oxidant, such as di-tert-butyl peroxide (DTBP), is used. The quality of the oxidant should also be verified.[4]

  • Potential Cause 2: Suboptimal Iodine Concentration. The amount of iodine catalyst is crucial for the reaction's efficiency.

    • Solution: Optimize the loading of molecular iodine. Typically, 10 mol% is a good starting point.[4]

  • Potential Cause 3: Incorrect Reaction Temperature. The reaction is sensitive to temperature.

    • Solution: The optimal temperature is generally around 110 °C. Lower temperatures may result in a sluggish reaction, while excessively high temperatures could lead to decomposition of reactants or products.[4]

  • Potential Cause 4: Impurities in Starting Materials. Thiophenols can be prone to oxidation, and impurities in the alkyne can inhibit the reaction.

    • Solution: Use freshly purified thiophenol and ensure the purity of the alkyne.

Guide 3: One-Pot Domino Synthesis

Issue: Low Yield in Multi-Component Reaction

Domino reactions are elegant in their efficiency but can be sensitive to reaction conditions, leading to lower than expected yields.[5]

  • Potential Cause 1: Incorrect Base/Catalyst. The choice and amount of the base or catalyst are critical for promoting the cascade of reactions.[5]

    • Solution: Verify that the correct base or catalyst is being used at the optimal concentration as specified in the literature for the specific domino reaction.

  • Potential Cause 2: Suboptimal Solvent. The solvent must be able to solubilize all reactants and intermediates in the domino sequence.

    • Solution: Ensure the solvent is of the appropriate grade and is dry if necessary. Consider screening different solvents to find the one that gives the best performance.[5]

  • Potential Cause 3: Purity of Reactants. In a multi-component reaction, the purity of each starting material is paramount, as an impurity in one component can disrupt the entire cascade.

    • Solution: Confirm the purity of all starting materials. If necessary, purify the reactants before use.[5]

  • Potential Cause 4: Suboptimal Reaction Temperature and Time. The reaction may require specific temperature control and sufficient time for all steps in the domino sequence to complete.

    • Solution: Carefully control the reaction temperature and monitor its progress by TLC to determine the optimal reaction time.[5]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Synthesis of Benzothiophenes

This protocol is based on the base-catalyzed propargyl-allene rearrangement.[1]

  • To a 25 mL Schlenk tube, add the propargyl precursor (0.5 mmol) and tetrahydrofuran (THF) (2.0 mL) under a nitrogen atmosphere.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 0.2 equiv).

  • Stir the reaction mixture at 50 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/petroleum ether).

Protocol 2: General Procedure for Iodine-Catalyzed Synthesis of Benzothiophenes

This protocol describes the iodine-catalyzed cascade reaction of thiophenols and alkynes.[4]

  • To a reaction vessel, add the substituted thiophenol (0.5 mmol), the alkyne (0.75 mmol), molecular iodine (I₂) (0.05 mmol, 10 mol%), and di-tert-butyl peroxide (DTBP) (2.5 mmol).

  • Heat the reaction mixture at 110 °C for 18 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the crude product directly by flash column chromatography on silica gel.

Purification of Benzothiophene Derivatives

Q5: What are the recommended methods for purifying crude benzothiophene derivatives?

A5: The two most common and effective methods for purifying benzothiophene derivatives are column chromatography and recrystallization.[7]

  • Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and side products.

    • Stationary Phase: Silica gel is typically used.

    • Eluent: A non-polar solvent system, such as a gradient of ethyl acetate in hexane, is commonly employed. The optimal eluent composition should be determined by TLC analysis.[8][9]

  • Recrystallization: This method is effective for obtaining highly pure crystalline products, provided a suitable solvent is found.

    • Solvent Selection: The ideal solvent is one in which the benzothiophene derivative has high solubility at elevated temperatures and low solubility at room temperature. Mixtures of alcohols (e.g., isopropyl alcohol) and water are often effective.[8] Small-scale solvent screening is recommended to find the optimal conditions.

Troubleshooting Purification

Issue: Oiling out during recrystallization.

  • Cause: The compound is coming out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound.

  • Solution: Add more of the solvent in which the compound is more soluble to the hot solution until the oil redissolves. Then, allow the solution to cool slowly.[10]

Issue: No crystal formation upon cooling.

  • Cause: The solution is supersaturated, but nucleation has not occurred.

  • Solution:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[10]

    • Seeding: Add a tiny crystal of the pure compound to the solution to induce crystallization.[10]

    • Cooling: Cool the solution to a lower temperature in an ice bath.

By understanding the common challenges and their solutions, researchers can effectively troubleshoot their metal-free synthesis of benzothiophene derivatives, leading to improved yields and purity of these valuable compounds.

References

Validation & Comparative

A Comparative Analysis of 5-Chloro-benzo[b]thiophene-3-carboxylic Acid Derivatives and Other Direct Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The landscape of anticoagulant therapy has been significantly reshaped by the advent of direct oral anticoagulants (DOACs), particularly the direct Factor Xa (FXa) inhibitors. These agents offer a more predictable pharmacokinetic and pharmacodynamic profile compared to traditional vitamin K antagonists. This guide provides a comparative overview of a novel investigational compound scaffold, represented by a potent derivative of 5-Chloro-benzo[b]thiophene-3-carboxylic acid, against well-established FXa inhibitors: Rivaroxaban, Apixaban, Edoxaban, and Betrixaban.

Mechanism of Action: Targeting a Critical Juncture in the Coagulation Cascade

Direct Factor Xa inhibitors exert their anticoagulant effect by binding to the active site of Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. Unlike indirect inhibitors, their action does not require a cofactor like antithrombin.

Comparative In Vitro Potency and Selectivity

The efficacy and safety of a Factor Xa inhibitor are largely determined by its potency (as measured by the inhibition constant, Ki, and the half-maximal inhibitory concentration, IC50) and its selectivity for Factor Xa over other serine proteases. High selectivity minimizes the risk of off-target effects.

While direct experimental data for 5-Chloro-benzo[b]thiophene-3-carboxylic acid is not publicly available, a potent derivative, SAR107375 (5-Chlorothiophene-2-carboxylic acid derivative), demonstrates significant dual inhibition of both Factor Xa and thrombin, with a Ki of 1 nM for Factor Xa.[1] This highlights the potential of the chlorobenzothiophene scaffold in designing potent anticoagulants.

For the purpose of this comparison, we will consider the data for this potent derivative as a representative of the investigational scaffold, alongside the established inhibitors.

InhibitorTargetKi (nM)IC50 (nM)Selectivity vs. Thrombin
5-Chlorothiophene-2-carboxylic Acid Derivative (SAR107375) Factor Xa / Thrombin1 / 8-~8-fold for Factor Xa
Rivaroxaban Factor Xa0.4[2]2.1 (prothrombinase-bound)[2]>10,000-fold[2]
Apixaban Factor Xa0.08[3][4][5]1.3 (thrombus-associated)[3]>30,000-fold[3]
Edoxaban Factor Xa0.561[6]2.3 (free FXa), 8.2 (clot-bound FXa)[7]-
Betrixaban Factor Xa0.1171.5>85,000-fold[8]

Note: Ki and IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is collated from various preclinical studies.

Pharmacokinetic Profiles: A Key Determinant of Dosing and Clinical Utility

The pharmacokinetic properties of an oral anticoagulant are crucial for its clinical application, influencing dosing frequency, food interactions, and the need for routine monitoring.

Parameter5-Chlorothiophene-2-carboxylic Acid Derivative (SAR107375)RivaroxabanApixabanEdoxabanBetrixaban
Bioavailability (%) -80-100 (10 mg), food dependent for higher doses[9]~50[4]~62[6]~47
Time to Peak Plasma Concentration (Tmax, hours) -2-4[9]3-4[4]1-2[6]3-4
Plasma Protein Binding (%) -~92-95~87~55~60
Half-life (hours) -5-9 (young), 11-13 (elderly)[9]~12[4]10-14[10]19-27
Metabolism -CYP3A4/5, CYP2J2CYP3A4/5 and othersMinimalMinimal, primarily P-gp substrate
Elimination -1/3 unchanged in urine, 2/3 as inactive metabolitesMultiple pathways, ~27% renal~50% renal, ~50% fecal/biliaryPrimarily biliary

Experimental Protocols

Determination of In Vitro Factor Xa Inhibition (IC50) - Chromogenic Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against human Factor Xa using a chromogenic substrate.

Materials:

  • Purified human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Test compound (e.g., 5-Chloro-benzo[b]thiophene-3-carboxylic acid derivative or other inhibitors)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and purified human Factor Xa.

  • Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the chromogenic Factor Xa substrate to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 405 nm over time at 37°C using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

  • Data Analysis: Plot the initial reaction velocity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling Against Other Serine Proteases

To assess the selectivity of an inhibitor, its potency against Factor Xa is compared to its potency against a panel of other structurally related serine proteases.

Materials:

  • Purified serine proteases (e.g., thrombin, trypsin, plasmin, activated protein C)

  • Corresponding chromogenic or fluorogenic substrates for each protease

  • Test compound

  • Appropriate assay buffers for each enzyme

  • 96-well microplates (clear for chromogenic assays, black for fluorogenic assays)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Follow the general procedure for the Factor Xa inhibition assay for each of the selected serine proteases, using the specific enzyme and its corresponding substrate and optimized buffer conditions.

  • Determine the IC50 or Ki value for the test compound against each protease.

  • Calculate Selectivity: The selectivity ratio is calculated by dividing the IC50 or Ki value for the off-target protease by the IC50 or Ki value for Factor Xa. A higher ratio indicates greater selectivity for Factor Xa.

Visualizing the Molecular Interactions and Experimental Design

Coagulation Cascade and the Role of Factor Xa

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the point of inhibition for direct FXa inhibitors.

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X + VIIIa TF Tissue Factor VIIa_TF VIIa-TF Complex TF->VIIa_TF VIIa_TF->X VII VII VII->VIIa_TF Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Prothrombinase Complex (Xa, Va) Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin FXa_Inhibitors Direct FXa Inhibitors (Rivaroxaban, Apixaban, etc.) FXa_Inhibitors->Xa

Caption: The Coagulation Cascade Highlighting the Central Role of Factor Xa.

General Experimental Workflow for IC50 Determination

The workflow for determining the IC50 value of a potential inhibitor is a standardized process in drug discovery.

IC50 Determination Workflow start Start: Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) dilution Create Serial Dilutions of the Inhibitor Compound start->dilution plate_prep Plate Preparation: Add Buffer, Inhibitor, and Enzyme to Wells dilution->plate_prep incubation Pre-incubate to Allow Inhibitor-Enzyme Binding plate_prep->incubation reaction Initiate Reaction by Adding Substrate incubation->reaction measurement Measure Kinetic Activity (e.g., Absorbance at 405 nm) reaction->measurement analysis Data Analysis: Plot Velocity vs. [Inhibitor] measurement->analysis ic50 Calculate IC50 Value (Four-Parameter Logistic Fit) analysis->ic50

Caption: A Generalized Workflow for the Determination of an Inhibitor's IC50 Value.

Conclusion

The established direct Factor Xa inhibitors—Rivaroxaban, Apixaban, Edoxaban, and Betrixaban—have demonstrated high potency and selectivity, translating into effective and safe oral anticoagulant therapies. The investigational scaffold of 5-Chloro-benzo[b]thiophene-3-carboxylic acid, as represented by its potent derivative SAR107375, shows promise in the development of novel anticoagulants, although its dual-target nature warrants further investigation into its potential benefits and risks.

This comparative guide serves as a foundational resource for researchers in the field. The provided data and experimental protocols are intended to facilitate further investigation and development of the next generation of anticoagulants with improved efficacy, safety, and patient convenience. It is important to note that direct head-to-head clinical trials are the ultimate determinant of the comparative clinical performance of these agents.

References

Efficacy of Chloro-Substituted Benzo[b]thiophene Derivatives Against Drug-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, benzo[b]thiophene derivatives have emerged as a promising class of compounds with significant antibacterial potential. This guide provides a comparative analysis of the efficacy of various chloro-substituted benzo[b]thiophene derivatives against drug-resistant bacteria, supported by experimental data from recent studies. While the focus is on chloro-substituted analogs, this guide will encompass derivatives with chlorine at various positions on the benzo[b]thiophene core to provide a broader overview based on available literature.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of synthesized benzo[b]thiophene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values for several chloro-substituted benzo[b]thiophene derivatives against a panel of pathogenic bacteria, including drug-resistant strains.

Compound IDDerivative NameBacteriumResistance ProfileMIC (µM)Comparator Antibiotic(s)Comparator MIC (µM)
3i 2-(5-Chloro-2-fluorobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acidEscherichia coliATCC 259221.08Ciprofloxacin0.08
Pseudomonas aeruginosaATCC 278531.08Gentamicin0.53
Salmonella sp.ATCC 120220.73
Staphylococcus aureusATCC 259222.16
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureusMRSA4 µg/mL--
Staphylococcus aureusDaptomycin-resistant4 µg/mL
3l 2-(2-Chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acidEscherichia coliATCC 259221.09Ciprofloxacin0.08
Pseudomonas aeruginosaATCC 278530.82Gentamicin0.53
Salmonella sp.ATCC 120221.12
Staphylococcus aureusATCC 259221.64

Experimental Protocols

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds via the broth microdilution method, as compiled from multiple research sources.[1]

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) and incubated at 37°C for 18-24 hours.

  • A few colonies are then transferred to a sterile broth medium (e.g., Mueller-Hinton Broth) and incubated until the turbidity reaches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The bacterial suspension is then diluted to the final working concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds:

  • The synthesized benzo[b]thiophene derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration.

  • Serial two-fold dilutions of the compounds are prepared in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations for testing.

3. MIC Assay:

  • Each well of the 96-well plate is inoculated with the prepared bacterial suspension.

  • Positive control wells (containing a standard antibiotic), negative control wells (containing the bacterial suspension and the solvent used for the compounds), and sterility control wells (containing only the broth medium) are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mandatory Visualization

Experimental Workflow for Antibacterial Screening

The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of novel benzo[b]thiophene derivatives.

G Experimental Workflow for Antibacterial Screening of Benzothiophene Derivatives cluster_synthesis Chemical Synthesis cluster_screening Antibacterial Screening cluster_further_studies Further Investigations start Starting Materials (e.g., 2,4-difluorobenzonitrile, methyl thioglycolate) reaction Chemical Reaction (e.g., Gewald Reaction, Coupling Reactions) start->reaction purification Purification (e.g., Column Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (IR, NMR, Mass Spectrometry) purification->characterization compound_prep Preparation of Test Compound Solutions characterization->compound_prep mic_assay Broth Microdilution MIC Assay compound_prep->mic_assay bacterial_prep Preparation of Bacterial Inoculum bacterial_prep->mic_assay data_analysis Data Analysis and MIC Determination mic_assay->data_analysis moa Mechanism of Action Studies (e.g., Membrane Permeability, ROS Production) data_analysis->moa toxicity Cytotoxicity Assays data_analysis->toxicity

Caption: Workflow for synthesis and antibacterial testing.

Potential Mechanism of Action

While the precise signaling pathways for the antibacterial action of 5-Chloro-benzo[b]thiophene-3-carboxylic acid derivatives are not yet fully elucidated, studies on related benzothiophene compounds suggest a multi-faceted mechanism of action. Key proposed mechanisms include the disruption of bacterial cell membrane integrity and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2]

G Proposed Antibacterial Mechanism of Benzothiophene Derivatives cluster_membrane Bacterial Cell Membrane cluster_ros Oxidative Stress compound Benzothiophene Derivative membrane_interaction Interaction with Membrane Components compound->membrane_interaction ros_production Induction of Reactive Oxygen Species (ROS) compound->ros_production membrane_disruption Disruption of Membrane Potential membrane_interaction->membrane_disruption permeability Increased Membrane Permeability membrane_disruption->permeability leakage Leakage of Cellular Contents permeability->leakage cell_death Bacterial Cell Death leakage->cell_death oxidative_damage Damage to DNA, Proteins, and Lipids ros_production->oxidative_damage oxidative_damage->cell_death

Caption: Proposed mechanisms of antibacterial action.

References

In Vitro Anticancer Activity of Benzothiophene Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of various benzothiophene analogs exhibiting anticancer properties. The data presented is compiled from recent studies and is intended to aid in the evaluation and selection of promising candidates for further investigation.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values of selected benzothiophene analogs against various human cancer cell lines. Lower values indicate higher potency.

Compound IDAnalog TypeTarget Cancer Cell LineGI50 (nM)[1]IC50 (µM)Mechanism of Action
5 AcrylonitrileLeukemia (CCRF-CEM)10-Tubulin Polymerization Inhibition
Leukemia (K-562)<10-
Leukemia (MOLT-4)<10-
Leukemia (RPMI-8226)<10-
Leukemia (SR)16.2-
Non-Small Cell Lung Cancer (A549/ATCC)19.8-
Colon Cancer (COLO 205)17.9-
CNS Cancer (SF-268)20.3-
Melanoma (LOX IMVI)19.5-
Ovarian Cancer (OVCAR-3)22.3-
Renal Cancer (786-0)28.3-
Prostate Cancer (PC-3)21.2-
Breast Cancer (MCF7)23.3-
6 AcrylonitrileLeukemia (CCRF-CEM)22.2-Tubulin Polymerization Inhibition
Leukemia (K-562)21.1-
Leukemia (MOLT-4)24.9-
Leukemia (RPMI-8226)23-
Leukemia (SR)21.9-
Non-Small Cell Lung Cancer (A549/ATCC)33.7-
Colon Cancer (COLO 205)30.8-
CNS Cancer (SF-268)28.5-
Melanoma (LOX IMVI)31.8-
Ovarian Cancer (OVCAR-3)35.4-
Renal Cancer (786-0)42.7-
Prostate Cancer (PC-3)28.9-
Breast Cancer (MCF7)38.6-
13 AcrylonitrileLeukemia (CCRF-CEM)<10-Tubulin Polymerization Inhibition
Leukemia (K-562)<10-
Leukemia (MOLT-4)<10-
Leukemia (RPMI-8226)<10-
Leukemia (SR)<10-
Non-Small Cell Lung Cancer (A549/ATCC)<10-
Colon Cancer (COLO 205)<10-
CNS Cancer (SF-268)<10-
Melanoma (LOX IMVI)<10-
Ovarian Cancer (OVCAR-3)<10-
Renal Cancer (786-0)<10-
Prostate Cancer (PC-3)<10-
Breast Cancer (MCF7)17.9-
b19 Carboxylic acid 1,1-dioxideBreast Cancer (MDA-MB-231)-Not specified, but inhibited proliferationRhoA/ROCK Pathway Inhibition[2][3]
15 Aminobenzo[b]thiophene 1,1-dioxideVarious cancer cell lines-0.33-0.75STAT3 Phosphorylation Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the benzothiophene analogs on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Benzothiophene analogs (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottomed sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiophene analogs in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours under the same conditions as step 1.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay is used to assess the inhibitory effect of benzothiophene analogs on tubulin polymerization.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Benzothiophene analogs

  • Temperature-controlled spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation: On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

  • Compound Addition: Add the benzothiophene analogs at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Add purified tubulin to the reaction mixture to a final concentration of 2-3 mg/mL.

  • Monitoring Polymerization: Immediately transfer the reaction mixture to a pre-warmed (37°C) cuvette or 96-well plate. Monitor the change in absorbance at 340 nm every 30 seconds for 30-60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance values against time to generate polymerization curves. The IC50 value for tubulin polymerization inhibition is the concentration of the compound that reduces the maximum rate of polymerization by 50%.

Mandatory Visualization

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the in vitro screening of benzothiophene analogs for anticancer activity.

experimental_workflow Experimental Workflow for In Vitro Anticancer Screening of Benzothiophene Analogs cluster_prep Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Reporting synthesis Synthesis of Benzothiophene Analogs compound_treatment Treatment with Analogs synthesis->compound_treatment cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding cell_seeding->compound_treatment mtt_assay MTT Assay for Cell Viability compound_treatment->mtt_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination tubulin_assay Tubulin Polymerization Assay ic50_determination->tubulin_assay For promising candidates pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) ic50_determination->pathway_analysis For promising candidates apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50_determination->apoptosis_assay For promising candidates data_compilation Data Compilation & Comparison tubulin_assay->data_compilation pathway_analysis->data_compilation apoptosis_assay->data_compilation reporting Report Generation data_compilation->reporting

Caption: A streamlined workflow for evaluating the anticancer potential of benzothiophene analogs.

Signaling Pathway: Tubulin Polymerization Inhibition

This diagram illustrates the mechanism of action for benzothiophene analogs that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

tubulin_polymerization_inhibition Mechanism of Tubulin Polymerization Inhibition by Benzothiophene Analogs benzothiophene Benzothiophene Analog tubulin α/β-Tubulin Dimers benzothiophene->tubulin Binds to Colchicine Site microtubule Microtubule benzothiophene->microtubule Inhibits Polymerization tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation Disrupted microtubule->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Benzothiophene analogs inhibit tubulin polymerization, disrupting mitosis and inducing apoptosis.

Signaling Pathway: RhoA/ROCK Pathway Inhibition

This diagram depicts how certain benzothiophene analogs can inhibit the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation, migration, and invasion.

rhoa_rock_pathway_inhibition Inhibition of RhoA/ROCK Signaling Pathway by Benzothiophene Analogs extracellular_signal Extracellular Signals (e.g., Growth Factors) receptor Receptor extracellular_signal->receptor rhoa_gdp RhoA-GDP (Inactive) receptor->rhoa_gdp Activates GEFs rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp GTP loading rhoa_gtp->rhoa_gdp GTP hydrolysis (GAP activity) rock ROCK rhoa_gtp->rock Activates cell_proliferation Cell Proliferation rhoa_gtp->cell_proliferation benzothiophene Benzothiophene Analog benzothiophene->rhoa_gtp Inhibits downstream_effectors Downstream Effectors (e.g., MLC) rock->downstream_effectors Phosphorylates cytoskeletal_reorganization Cytoskeletal Reorganization downstream_effectors->cytoskeletal_reorganization cell_migration Cell Migration cytoskeletal_reorganization->cell_migration cell_invasion Cell Invasion cytoskeletal_reorganization->cell_invasion inhibition Inhibition

Caption: Benzothiophene analogs can inhibit the RhoA/ROCK pathway, reducing cancer cell progression.

References

A Researcher's Guide to Benzothiophene Inhibitors: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of various benzothiophene-based inhibitors against key biological targets. Supported by experimental data, this document provides a comprehensive overview of their potential therapeutic applications, detailing molecular docking studies, experimental validation, and the signaling pathways they modulate.

The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of proteins implicated in diseases such as cancer, metabolic disorders, and neurodegenerative conditions. This guide synthesizes data from multiple studies to present a comparative analysis of these inhibitors, focusing on their binding affinities and inhibitory concentrations.

Quantitative Data Summary

The following table summarizes the quantitative data from comparative docking studies of various benzothiophene inhibitors. The data includes the target protein, the docking score (as a measure of binding affinity), and the experimental half-maximal inhibitory concentration (IC50), providing a clear comparison of the potency and predicted efficacy of these compounds.

Compound ClassDerivativeTarget ProteinDocking Score/Binding AffinityIC50 Value
4,5,6,7-Tetrahydrobenzo[b]thiophene Compound 1bPDK1-57.10 µg/mL[1]
Compound 1bLDHA-64.10 µg/mL[1]
Compound 3bTubulin (colchicine binding site)Good binding affinity-[1]
3-Chlorobenzo[b]thiophene-2-carbonyl chloride MFA1-8Estrogen Receptor α (ERα)Higher PLP fitness scores (66.21-77.20) than Tamoxifen (60.96)-[1]
5-hydroxybenzothiophene Compound 16bClk4-11 nM[2][3]
Compound 16bDRAK1-87 nM[2][3]
Compound 16bhaspin-125.7 nM[2][3]
Compound 16bClk1-163 nM[2][3]
Compound 16bDyrk1B-284 nM[2][3]
Compound 16bDyrk1A-353.3 nM[2][3]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene Compounds 4a, 4j, 4k, 4qCOX-2Gscore comparable to celecoxib0.31-1.40 µM[4]
Benzo[b]thiophene-chalcones Compound 5fAcetylcholinesterase (AChE)-62.10 µM[5]
Compound 5hButyrylcholinesterase (BChE)-24.35 µM[5]
Benzofuran/Benzothiophene Biphenyls Compound 68Protein Tyrosine Phosphatase 1B (PTP1B)-20-50 nM
2-Carbonylbenzo[b]thiophene 1,1-Dioxide Compound 6oSTAT3-Inhibited STAT3 phosphorylation

Experimental Protocols

The following section details the generalized methodologies for the key experiments cited in the comparative docking studies of benzothiophene inhibitors.

Molecular Docking Protocol

A standard in silico molecular docking procedure involves the following steps:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands not essential for the study are removed from the protein structure.[1]

    • Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or residues.[1]

  • Ligand Preparation:

    • The 2D structures of the benzothiophene derivatives are drawn using chemical drawing software.

    • These 2D structures are then converted to 3D structures and energetically minimized.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand.[1]

    • A docking algorithm, often a genetic algorithm, is employed to explore various conformations and orientations of the ligand within the protein's active site.[1]

    • The binding affinity of the ligand to the protein is predicted and ranked based on a scoring function, which calculates a docking score or binding energy.[1]

In Vitro Enzyme Inhibition Assay

To validate the in silico docking results, in vitro enzyme inhibition assays are performed:

  • Assay Principle: The ability of the synthesized benzothiophene compounds to inhibit the activity of the target enzyme is measured.[1]

  • Procedure:

    • The target enzyme is incubated with its substrate in both the presence and absence of the test compounds.[1]

    • The rate of the enzymatic reaction is monitored, typically by measuring the change in absorbance or fluorescence over time.[1]

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated.

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the experimental workflow for a comparative docking study and the signaling pathways modulated by some of the targeted proteins.

G cluster_prep Preparation cluster_docking Computational Analysis cluster_validation Experimental Validation cluster_analysis Data Analysis protein_prep Protein Preparation (from PDB) docking Molecular Docking (e.g., AutoDock, GOLD) protein_prep->docking ligand_prep Ligand Preparation (Benzothiophene Derivatives) ligand_prep->docking data_analysis Comparative Analysis (Docking Score vs. IC50) docking->data_analysis synthesis Synthesis of Benzothiophene Derivatives in_vitro In Vitro Enzyme Inhibition Assays synthesis->in_vitro in_vitro->data_analysis

Caption: Experimental workflow for comparative docking studies.

G cluster_pi3k PI3K/Akt Signaling Pathway PI3K PI3K PDK1 PDK1 PI3K->PDK1 Akt Akt PDK1->Akt CellGrowth Cell Growth & Survival Akt->CellGrowth Inhibitor Benzothiophene Inhibitor Inhibitor->PDK1 Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a PDK1 inhibitor.

G cluster_glycolysis Aerobic Glycolysis in Cancer Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA CancerProgression Cancer Progression Lactate->CancerProgression LDHA LDHA Inhibitor Benzothiophene Inhibitor Inhibitor->LDHA Inhibits

Caption: Inhibition of aerobic glycolysis through LDHA inhibition.

G cluster_cox COX-2 Signaling in Inflammation ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Benzothiophene Inhibitor Inhibitor->COX2 Inhibits

Caption: Inhibition of the inflammatory pathway via COX-2.

References

Benchmarking Novel Benzothiophene Derivatives Against Existing Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of two novel benzothiophene derivatives against established anticancer agents. Experimental data is presented to support the findings, along with detailed protocols for key assays.

Introduction

Benzothiophene scaffolds are a promising class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer properties. This guide focuses on two novel derivatives:

  • BTH-1 (5-hydroxybenzothiophene hydrazide analog): A multi-target kinase inhibitor.

  • BTA-1 (benzothiophene acrylonitrile analog): A tubulin polymerization inhibitor.

These compounds are benchmarked against two widely recognized anticancer drugs:

  • Doxorubicin: A topoisomerase II inhibitor with a multi-faceted mechanism of action, used in the treatment of a broad spectrum of cancers.

  • Combretastatin A-4: A potent natural product that inhibits tubulin polymerization, serving as a benchmark for microtubule-targeting agents.

Data Presentation

Table 1: In Vitro Anticancer Activity of BTH-1 and Doxorubicin
CompoundCancer Cell LineIC50 (µM)Mechanism of Action
BTH-1 U87MG (Glioblastoma)7.2Multi-target Kinase Inhibitor
HCT-116 (Colon)Not explicitly stated, but showed growth inhibitionMulti-target Kinase Inhibitor
A549 (Lung)Not explicitly stated, but showed growth inhibitionMulti-target Kinase Inhibitor
HeLa (Cervical)Not explicitly stated, but showed growth inhibitionMulti-target Kinase Inhibitor
Doxorubicin HeLa (Cervical)2.92Topoisomerase II Inhibitor
MCF-7 (Breast)2.50Topoisomerase II Inhibitor
M21 (Melanoma)2.77Topoisomerase II Inhibitor
BFTC-905 (Bladder)2.26Topoisomerase II Inhibitor
UMUC-3 (Bladder)5.15Topoisomerase II Inhibitor
HepG2 (Liver)12.18Topoisomerase II Inhibitor
TCCSUP (Bladder)12.55Topoisomerase II Inhibitor
A549 (Lung)> 20Topoisomerase II Inhibitor
Huh7 (Liver)> 20Topoisomerase II Inhibitor

Note: IC50 values for Doxorubicin can vary between studies depending on the assay conditions and exposure times. The values presented are from a study with a 24-hour drug exposure.[1][2]

Table 2: In Vitro Anticancer Activity of BTA-1 and Combretastatin A-4
CompoundCancer Cell LineGI50 (nM)Mechanism of Action
BTA-1 Leukemia (Various)21.2 - 50.0Tubulin Polymerization Inhibitor
CNS Cancer (Various)21.2 - 50.0Tubulin Polymerization Inhibitor
Prostate Cancer (PC-3)21.2 - 50.0Tubulin Polymerization Inhibitor
Ovarian Cancer (OVCAR-3)21.1 - 98.9Tubulin Polymerization Inhibitor
Renal Cancer (A498)21.1 - 98.9Tubulin Polymerization Inhibitor
Breast Cancer (MCF7)21.1 - 98.9Tubulin Polymerization Inhibitor
Combretastatin A-4 Bladder Cancer (BFTC 905)2 - 4Tubulin Polymerization Inhibitor
Bladder Cancer (TSGH 8301)2 - 4Tubulin Polymerization Inhibitor
1A9 (Ovarian)3.6Tubulin Polymerization Inhibitor
518A2 (Melanoma)20Tubulin Polymerization Inhibitor
HeLa (Cervical)95,900Tubulin Polymerization Inhibitor
JAR (Choriocarcinoma)88,890Tubulin Polymerization Inhibitor

Note: GI50 is the concentration of the drug that inhibits the growth of treated cells by 50% relative to untreated controls.[3][4] The GI50 values for BTA-1 are reported as a range across 96% of the NCI-60 cell line panel.[3] IC50 values for Combretastatin A-4 are also presented and can vary significantly based on the cell line and assay conditions.[5][6][7]

Signaling Pathways and Mechanisms of Action

BTH-1: Multi-target Kinase Inhibition

BTH-1 acts by inhibiting multiple protein kinases that are crucial for cancer cell proliferation, survival, and migration.[8] By targeting several pathways simultaneously, BTH-1 may overcome the resistance mechanisms that can develop against single-target kinase inhibitors.[9][10][11]

BTH1_Pathway cluster_kinase Kinase Targets cluster_pathways Downstream Pathways BTH1 BTH-1 Clk4 Clk4 BTH1->Clk4 DRAK1 DRAK1 BTH1->DRAK1 Haspin Haspin BTH1->Haspin Clk1 Clk1 BTH1->Clk1 Dyrk1B Dyrk1B BTH1->Dyrk1B Dyrk1A Dyrk1A BTH1->Dyrk1A Proliferation Cell Proliferation Clk4->Proliferation Survival Cell Survival Clk4->Survival Migration Cell Migration Clk4->Migration DRAK1->Proliferation DRAK1->Survival DRAK1->Migration Haspin->Proliferation Haspin->Survival Haspin->Migration Clk1->Proliferation Clk1->Survival Clk1->Migration Dyrk1B->Proliferation Dyrk1B->Survival Dyrk1B->Migration Dyrk1A->Proliferation Dyrk1A->Survival Dyrk1A->Migration

Caption: BTH-1 inhibits multiple kinases, leading to the suppression of key cancer cell processes.

BTA-1: Tubulin Polymerization Inhibition

BTA-1 disrupts the formation of microtubules by binding to tubulin, the building block of microtubules.[12][13][14][15] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[16] BTA-1 is designed to resemble Combretastatin A-4, which also binds to the colchicine-binding site on β-tubulin.[3]

BTA1_Pathway BTA1 BTA-1 Tubulin α/β-Tubulin Dimers BTA1->Tubulin Microtubule Microtubule Polymerization BTA1->Microtubule Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Arrest Microtubule->CellCycleArrest MitoticSpindle->CellCycleArrest Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: BTA-1 inhibits tubulin polymerization, disrupting the cell cycle and inducing apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Add test compounds (BTH-1, BTA-1, etc.) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • Formazan Formation: The plate is incubated for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 or GI50 value is then calculated from the dose-response curve.[1][2][12][13][17]

In Vitro Kinase Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Workflow:

Kinase_Assay_Workflow A 1. Kinase reaction with BTH-1, ATP, and substrate B 2. Add ADP-Glo™ Reagent (terminates reaction, depletes ATP) A->B C 3. Incubate for 40 min B->C D 4. Add Kinase Detection Reagent (converts ADP to ATP, generates light) C->D E 5. Incubate for 30-60 min D->E F 6. Measure luminescence E->F

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Detailed Methodology:

  • Kinase Reaction: The kinase, its specific substrate, and ATP are combined in a reaction buffer. The test compound (BTH-1) at various concentrations is added to the reaction mixture.

  • Reaction Termination: After a set incubation period (e.g., 60 minutes at 30°C), ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • ATP Depletion: The mixture is incubated for 40 minutes at room temperature.

  • Signal Generation: Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP, and a luciferase/luciferin system that generates a luminescent signal proportional to the amount of newly synthesized ATP.

  • Signal Stabilization: The reaction is incubated for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Luminescence Measurement: The luminescence is measured using a luminometer. The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[11][15][16]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Workflow:

Tubulin_Assay_Workflow A 1. Prepare tubulin solution with GTP on ice B 2. Add test compound (BTA-1) to 96-well plate A->B C 3. Initiate polymerization by adding tubulin and warming to 37°C B->C D 4. Monitor absorbance at 340 nm over time C->D

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Methodology:

  • Reagent Preparation: Purified tubulin is reconstituted in a polymerization buffer containing GTP and kept on ice to prevent spontaneous polymerization.

  • Assay Setup: The test compound (BTA-1) at various concentrations is added to the wells of a 96-well plate.

  • Initiation of Polymerization: The tubulin solution is added to the wells, and the plate is immediately transferred to a spectrophotometer pre-warmed to 37°C. The temperature shift induces tubulin polymerization.

  • Data Acquisition: The increase in turbidity, which corresponds to microtubule formation, is monitored by measuring the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes. The effect of the inhibitor is determined by analyzing the polymerization curves.[5][9]

References

Comparative Cross-Reactivity Profiling of 5-Substituted Benzo[b]thiophene-3-Carboxylic Acid Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 5-substituted benzo[b]thiophene-3-carboxylic acid scaffold. Due to the limited publicly available kinase screening data specifically for 5-chloro-benzo[b]thiophene-3-carboxylic acid derivatives, this guide leverages data from closely related analogs, primarily 5-hydroxy and 5-methoxy derivatives, to infer potential cross-reactivity and structure-activity relationships (SAR). The presented data is compiled from various studies and serves as a reference for understanding the selectivity of this class of compounds.

Introduction to Benzo[b]thiophene-Based Kinase Inhibitors

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer. The substitution pattern on the benzo[b]thiophene ring plays a crucial role in determining the potency and selectivity of these inhibitors. This guide focuses on derivatives of 5-substituted benzo[b]thiophene-3-carboxylic acid and their inhibitory activity across a panel of kinases.

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of representative 5-substituted benzo[b]thiophene derivatives against a panel of kinases. The data is extracted from a study on 5-hydroxybenzothiophene derivatives and provides insights into the potential selectivity of this scaffold. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: Comparative Kinase Inhibition Data (IC50 in nM)

Kinase TargetCompound A (5-hydroxy derivative)Compound B (5-hydroxy derivative)
CLK1163-
CLK411-
DRAK187-
Haspin125.7-
Dyrk1A353.3-
Dyrk1B284-

Data for Compound A and B are derived from a study on 5-hydroxybenzothiophene derivatives and are presented here as representative examples of the scaffold's activity.

Structure-Activity Relationship (SAR) Insights

While specific data for 5-chloro derivatives is limited, general SAR from related benzothiophene series suggests that the nature of the substituent at the 5-position significantly influences kinase inhibitory activity and selectivity. Halogen substitutions are common in kinase inhibitors and can impact binding affinity through various interactions, including hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase. The 3-carboxylic acid moiety is also a key feature, often involved in forming critical hydrogen bonds with the kinase hinge region. Further profiling of 5-chloro-benzo[b]thiophene-3-carboxylic acid derivatives is necessary to delineate their specific SAR and cross-reactivity profile.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of kinase inhibition data. Below are generalized protocols for common assays used in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture. A decrease in ATP levels corresponds to higher kinase activity.

  • Compound Preparation : A serial dilution of the test compound is prepared in 100% DMSO.

  • Assay Plate Setup : Diluted compounds or DMSO (as a control) are added to the wells of a 384-well plate.

  • Kinase Reaction : A master mix containing the target kinase and its specific substrate in kinase assay buffer is added to the wells.

  • Initiation : An ATP solution is added to all wells to start the kinase reaction. The plate is then incubated at room temperature for a specified period (e.g., 1-2 hours).

  • Signal Detection : A luminescence-based ATP detection reagent (e.g., Kinase-Glo®) is added to each well. After a brief incubation to stabilize the signal, the luminescence is measured using a luminometer.

  • Data Analysis : The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the effect of a compound on cell viability.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition : An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement : The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate a relevant signaling pathway potentially modulated by benzo[b]thiophene-based inhibitors and a typical experimental workflow for their characterization.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis start 5-Chloro-benzo[b]thiophene- 3-carboxylic acid derivatization Chemical Derivatization start->derivatization purification Purification & Characterization derivatization->purification kinase_panel Kinase Panel Screening purification->kinase_panel ic50 IC50 Determination kinase_panel->ic50 cell_viability Cell Viability (MTT) ic50->cell_viability target_engagement Target Engagement (e.g., Western Blot) cell_viability->target_engagement sar_analysis SAR Analysis target_engagement->sar_analysis selectivity_profiling Selectivity Profiling sar_analysis->selectivity_profiling

Caption: Experimental workflow for the profiling of kinase inhibitors.

RhoA_ROCK_pathway extracellular_signal Extracellular Signals (e.g., Growth Factors) receptor Receptor Tyrosine Kinase extracellular_signal->receptor rho_gef RhoGEF receptor->rho_gef Activates rhoa_gdp RhoA-GDP (Inactive) rho_gef->rhoa_gdp Promotes GDP/GTP exchange rhoa_gtp RhoA-GTP (Active) rhoa_gtp->rhoa_gdp rock ROCK rhoa_gtp->rock Activates limk LIMK rock->limk Activates mlc Myosin Light Chain (MLC) rock->mlc Phosphorylates cofilin Cofilin limk->cofilin Inhibits actin_stress_fibers Actin Stress Fibers & Cell Contraction cofilin->actin_stress_fibers Regulates actin dynamics mlc_p Phospho-MLC mlc_p->actin_stress_fibers Promotes inhibitor Benzo[b]thiophene Inhibitor inhibitor->rock Inhibits

Caption: The RhoA/ROCK signaling pathway, a potential target for benzo[b]thiophene inhibitors.[1][2]

References

Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzothiophene Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Quantitative Structure-Activity Relationship (QSAR) analysis has emerged as a powerful computational tool to understand the relationship between the structural features of benzothiophene derivatives and their biological activities, thereby guiding the design of more potent and selective therapeutic agents. This guide provides a comparative overview of recent QSAR studies on benzothiophene compounds, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

Comparative Analysis of QSAR Models for Anticancer Activity

Several QSAR studies have been conducted to elucidate the structural requirements for the anticancer activity of benzothiophene derivatives. These studies employ various modeling techniques and have identified key molecular descriptors that govern their efficacy.

A notable study on benzo[b]thienyl hydroxamic acids as histone deacetylase (HDAC) inhibitors revealed a robust QSAR model using the Multiple Regression method.[1] The model demonstrated a high correlation coefficient (r² = 0.9412), indicating a strong relationship between the selected descriptors and the anticancer activity.[1] Key descriptors identified included steric, electrostatic, and electro-topological parameters, highlighting the importance of these properties in the interaction with the target enzyme.[1]

Another study focused on benzothiophene acrylonitrile analogs with potent anticancer properties.[2] While a specific QSAR model was not detailed, the structure-activity relationship (SAR) analysis indicated that the Z-configuration of the acrylonitrile moiety is crucial for activity. These compounds were found to inhibit tubulin polymerization, suggesting a distinct mechanism of action.[2]

More recently, a series of 5-hydroxybenzothiophene derivatives were identified as multi-kinase inhibitors with significant anti-cancer effects.[3] Compound 16b , a 5-hydroxybenzothiophene hydrazide, showed low IC50 values against several key kinases and induced apoptosis in glioblastoma cells.[3] This highlights the potential of targeting multiple kinases with a single benzothiophene scaffold.

A separate investigation into benzothiophene-3-carboxylic acid 1,1-dioxide derivatives identified compounds that target the RhoA/ROCK signaling pathway.[4][5][6] Compound b19 from this series significantly inhibited cancer cell proliferation, migration, and invasion.[4][5][6]

Table 1: Comparison of QSAR Models for Anticancer Benzothiophene Derivatives

QSAR Model TypeTarget/ActivityKey Statistical ParametersImportant Descriptors/Structural FeaturesReference
Multiple RegressionHDAC Inhibitionr² = 0.9412Steric, electrostatic, and electro-topological parameters (e.g., T_2_N_1, PolarSurfaceArea)[1]
3D-QSAR (CoMFA/CoMSIA)Cannabinoid Receptor 2 (CB2) AffinityCoMFA: q² = 0.728, r² = 0.988; CoMSIA: q² = 0.750, r² = 0.981Steric, electrostatic, and hydrophobic fields[7][8]
SARTubulin Polymerization Inhibition-Z-configuration of acrylonitrile, specific substitutions on the phenyl ring[2]
SARMulti-kinase InhibitionIC50 values in the low micromolar range5-hydroxybenzothiophene hydrazide scaffold[3]
SARRhoA/ROCK Pathway Inhibition-Carboxamide at C-3 and 1-methyl-1H-pyrazol at C-5[4][5][6]

Comparative Analysis of QSAR Models for Antimicrobial Activity

Benzothiophene derivatives have also shown promise as antimicrobial agents. QSAR studies in this area have helped in identifying the structural attributes essential for potent antibacterial activity.

A study on a series of benzothiophene derivatives against multidrug-resistant Staphylococcus aureus (MRSA) developed robust QSAR models using Partial Least Squares (PLS), Principal Component Regression (PCR), and Multiple Linear Regression (MLR).[9][10] The models exhibited strong predictive capabilities with R² values ranging from 0.69 to 0.793.[9][10] Key descriptors were related to polarizability and surface area, suggesting the importance of these features for antibacterial action.[9][10] Notably, some derivatives displayed exceptional in vitro efficacy with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL.[9][10]

Table 2: Comparison of QSAR Models for Antimicrobial Benzothiophene Derivatives

QSAR Model TypeTarget Organism(s)Key Statistical ParametersImportant DescriptorsReference
PLS, PCR, MLRStaphylococcus aureus (MRSA, MSSA, DRSA)R² = 0.69 - 0.793PEOE_VSA_FPOL, Q_VSA_FHYD[9][10]

Experimental Protocols

General QSAR Model Development

A typical QSAR study on benzothiophene derivatives involves the following steps:

  • Data Set Preparation: A series of benzothiophene compounds with their corresponding biological activities (e.g., IC50 or MIC values) are collected. The data is usually divided into a training set for model generation and a test set for model validation.

  • Molecular Modeling and Descriptor Calculation: The 2D or 3D structures of the compounds are generated and optimized using computational chemistry software. A wide range of molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters, are calculated.

  • Variable Selection: To avoid overfitting and to select the most relevant descriptors, various statistical methods like stepwise multiple linear regression, genetic algorithms, or principal component analysis are employed.

  • Model Generation: QSAR models are built using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Principal Component Regression (PCR).[9][10]

  • Model Validation: The generated models are rigorously validated to assess their statistical significance, robustness, and predictive power. This is done using internal validation (e.g., leave-one-out cross-validation, q²) and external validation with the test set (predictive r²).

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of benzothiophene derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiophene compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[11]

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) of benzothiophene derivatives against bacterial strains is typically determined using the broth microdilution method.[12]

  • Bacterial Culture: Bacterial strains are grown in a suitable broth medium to a specific turbidity.

  • Compound Preparation: Serial dilutions of the benzothiophene compounds are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[12]

Visualizations

QSAR Experimental Workflow

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation cluster_application Application A Dataset of Benzothiophene Compounds and Activities B Data Splitting (Training and Test Sets) A->B C Molecular Structure Optimization D Descriptor Calculation C->D E Feature Selection D->E F QSAR Model Generation (MLR, PLS, etc.) E->F G Internal Validation (Cross-validation, q²) F->G H External Validation (Test Set, Predictive r²) F->H I Interpretation of Model H->I J Design of New Potent Compounds I->J

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

Signaling Pathway: Inhibition of Tubulin Polymerization

Tubulin_Inhibition cluster_tubulin Microtubule Dynamics cluster_drug Drug Action cluster_effect Cellular Effects Tubulin αβ-Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Disruption Disruption of Microtubule Dynamics Benzothiophene Benzothiophene Acrylonitrile Analog Benzothiophene->Tubulin Binds to Colchicine Site Benzothiophene->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action of benzothiophene acrylonitrile analogs as tubulin polymerization inhibitors.

Signaling Pathway: Inhibition of RhoA/ROCK Pathway

RhoA_ROCK_Inhibition cluster_activation RhoA Activation cluster_downstream Downstream Signaling cluster_inhibition Inhibition RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC (p-MLC) MLC->MLC_P StressFibers Stress Fiber Formation MLC_P->StressFibers CellMigration Cell Migration & Invasion StressFibers->CellMigration Benzothiophene Benzothiophene-3-carboxylic acid 1,1-dioxide derivative Benzothiophene->RhoA_GTP Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway by benzothiophene derivatives.

References

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-benzo[b]thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 5-Chloro-benzo[b]thiophene-3-carboxylic acid in a laboratory setting. The following procedures are based on established best practices for managing hazardous chemical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

While comprehensive toxicological data for 5-Chloro-benzo[b]thiophene-3-carboxylic acid is not fully available, it is classified as causing skin and serious eye irritation[1]. Due to its chemical structure as a halogenated organic compound and a thiophene derivative, it should be handled with significant caution, assuming it may pose respiratory tract irritation and other health risks[1][2][3]. A comprehensive approach to personal protection is therefore mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific PPEMaterial/StandardPurpose
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1-2003 or EN166Protects against splashes, sprays, and dust. A face shield should be worn over goggles when there is a significant splash risk[3][4].
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProvides protection against skin contact. Double gloving is recommended for compounds with unknown toxicity[3][4].
Body Protection Flame-Resistant Laboratory Coat and Chemical-Resistant ApronNomex or equivalentProtects against splashes and potential fire hazards. The lab coat must be fully buttoned with sleeves down[3][4]. An apron provides an additional layer of protection[4].
Respiratory Protection NIOSH-approved Respirator within a Fume HoodN95 or higherAll work must be conducted in a certified chemical fume hood[4]. Use a respirator if there is a risk of inhaling dust, especially when handling the powder outside of a fume hood[3].
Foot Protection Closed-toe Shoes---Prevents injury from spills[3].

Operational Plan: Handling and Experimental Protocol

A systematic approach is crucial for minimizing exposure and ensuring safety during experimental procedures involving 5-Chloro-benzo[b]thiophene-3-carboxylic acid.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before commencing any work[4].

  • Designate a specific area within the fume hood for handling the compound to contain any potential contamination[4].

  • Have all necessary equipment, reagents, and waste containers prepared and readily accessible to minimize the duration of handling[4].

2. Weighing and Transfer:

  • Weigh the solid 5-Chloro-benzo[b]thiophene-3-carboxylic acid in a tared container exclusively within the chemical fume hood[4].

  • Handle the solid carefully to avoid the formation of dust[5][6].

  • Use appropriate tools, such as a spatula, for transfers and decontaminate them immediately after use[7].

3. During the Experiment:

  • Continuously monitor the reaction for any signs of unexpected changes[4].

  • Keep the sash of the fume hood at the lowest possible height while actively working[4].

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical[4].

  • Properly label and store any resulting products or mixtures[4].

Disposal Plan

Proper disposal of 5-Chloro-benzo[b]thiophene-3-carboxylic acid and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with 5-Chloro-benzo[b]thiophene-3-carboxylic acid, such as gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container[4][7].

  • Liquid Waste: As a halogenated organic compound, liquid waste containing this substance should be collected in a separate, labeled hazardous waste container specifically for halogenated organics[8][9][10]. Do not mix with non-halogenated waste streams unless compatibility is confirmed[4][10].

2. Container Management:

  • Ensure all hazardous waste containers are kept tightly closed when not in use[8][10].

  • Store waste containers in a designated and properly segregated satellite accumulation area[8].

3. Institutional Procedures:

  • Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for the pickup and disposal of hazardous waste[4][8].

  • Never dispose of 5-Chloro-benzo[b]thiophene-3-carboxylic acid down the drain[7][11].

Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area & Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Decontaminate Surfaces & Equipment handle2->handle3 disp1 Segregate Solid & Liquid Waste handle3->disp1 Proceed to Disposal disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Contact EHS for Disposal disp3->disp4

Caption: Workflow for the safe handling and disposal of 5-Chloro-benzo[b]thiophene-3-carboxylic acid.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.